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  • Product: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile
  • CAS: 1486849-96-0

Core Science & Biosynthesis

Foundational

1-Methoxy-4-phenylcyclohexane-1-carbonitrile chemical properties

The following technical guide details the chemical properties, synthesis, and application of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile , a specialized carbocyclic scaffold used in medicinal chemistry for the developme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile , a specialized carbocyclic scaffold used in medicinal chemistry for the development of quaternary cyclohexane derivatives.

Chemical Class: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Alkoxy Nitrile / Masked Acyl Anion Equivalent
CAS Registry Number:  1486849-96-0

Part 1: Executive Technical Summary

1-Methoxy-4-phenylcyclohexane-1-carbonitrile is a bifunctional cyclohexane derivative characterized by a quaternary carbon at position C1, bearing both a methoxy ether and a nitrile group. Structurally, it represents an


-methylated cyanohydrin  derived from 4-phenylcyclohexanone.

In drug discovery, this motif serves two critical functions:

  • Quaternary Center Construction: It acts as a stable precursor to 1,1,4-trisubstituted cyclohexanes (e.g., amino acids or diamines) via nucleophilic displacement or reduction.

  • Conformational Locking: The bulky phenyl group at position C4 acts as a "conformational anchor," predominantly locking the cyclohexane ring into a specific chair conformation, which allows for highly stereoselective reactions at the C1 position.

Part 2: Physicochemical Profile[2]

PropertyValue / Description
Molecular Formula

Molecular Weight 215.29 g/mol
Physical State Viscous liquid or low-melting solid (isomer dependent)
Solubility Soluble in DCM, THF, MeOH; Insoluble in water
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
Key Functional Groups Nitrile (–CN), Ether (–OCH

), Phenyl (–Ph)
Stereochemistry Exists as cis and trans diastereomers (relative to C4-Ph)

Part 3: Structural & Stereochemical Analysis

The "Anchor Effect"

The reactivity and properties of this molecule are governed by the 4-phenyl substituent . In a cyclohexane system, a bulky phenyl group (


-value 

2.8 kcal/mol) will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial steric strain.

This locks the ring conformation, forcing the substituents at C1 (Methoxy and Nitrile) into defined axial or equatorial orientations.

  • Trans-Isomer: The Nitrile is trans to the Phenyl (Nitrile = Axial, Methoxy = Equatorial).

  • Cis-Isomer: The Nitrile is cis to the Phenyl (Nitrile = Equatorial, Methoxy = Axial).

Note: Due to the anomeric effect and steric considerations, the formation of these isomers is often kinetically controlled during synthesis, but thermodynamic equilibration can favor the isomer with the smaller group (CN) in the axial position.

Stereochemical Visualization (DOT)

The following diagram illustrates the conformational locking mechanism and the resulting diastereomers.

Stereochemistry Substrate 4-Phenylcyclohexanone (Starting Material) Anchor Conformational Lock: 4-Phenyl group assumes EQUATORIAL position Substrate->Anchor Ring Flip Equilibrium Isomer_A Trans-Isomer (Kinetic) CN: Axial | OMe: Equatorial (1,3-diaxial strain minimized for OMe) Anchor->Isomer_A Axial Attack (Major) Isomer_B Cis-Isomer (Thermodynamic) CN: Equatorial | OMe: Axial Anchor->Isomer_B Equatorial Attack (Minor)

Figure 1: Stereochemical divergence driven by the 4-phenyl equatorial anchor.

Part 4: Synthetic Methodology

The synthesis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is typically achieved via a Strecker-type reaction or a modified cyanosilylation followed by methylation. The most robust protocol for research applications involves the "One-Pot Cyano-Etherification."

Protocol: One-Pot Cyano-Etherification

Objective: Convert 4-phenylcyclohexanone directly to the target


-methoxy nitrile.

Reagents:

  • 4-Phenylcyclohexanone (1.0 eq)[1]

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Methanol (Solvent/Reactant)[2]

  • Catalyst: Zinc Iodide (

    
    ) or Indium(III) Triflate (
    
    
    
    ) (5-10 mol%)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 4-phenylcyclohexanone in anhydrous Methanol (0.5 M concentration).

  • Catalyst Addition: Add the Lewis Acid catalyst (

    
    ) at 0°C.
    
  • Reagent Addition: Add TMSCN dropwise via syringe over 15 minutes. The TMSCN serves as the cyanide source, while Methanol acts as the oxygen nucleophile, displacing the transient silyl group.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear, replaced by the less polar nitrile spot (
    
    
    
    ).
  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The diastereomers can typically be separated via flash column chromatography using a gradient of Hexanes

    
     5% EtOAc/Hexanes.
    
Synthesis Pathway Diagram (DOT)

Synthesis Ketone 4-Phenylcyclohexanone Intermediate Transient Hemiacetal Intermediate Ketone->Intermediate Nucleophilic Attack Reagents TMSCN + MeOH Cat: ZnI2 Reagents->Intermediate Product 1-Methoxy-4-phenylcyclohexane- 1-carbonitrile Intermediate->Product O-Methylation / Silyl Exchange

Figure 2: One-pot synthesis via Lewis Acid catalyzed cyano-etherification.

Part 5: Reactivity & Applications

This molecule is a versatile intermediate. The nitrile group acts as a "masked" carboxylic acid or amine, while the methoxy group provides a handle for elimination or substitution.

Hydrolysis to -Hydroxy Acids

Under acidic conditions (conc. HCl, reflux), the nitrile hydrolyzes to a carboxylic acid, and the methoxy group may cleave (demethylation) to yield 1-hydroxy-4-phenylcyclohexane-1-carboxylic acid . This is a key scaffold for glycolic acid derivatives.

Reduction to -Amino Ethers

Reduction with Lithium Aluminum Hydride (


) in THF converts the nitrile (

) to a primary amine (

).
  • Product: 1-(Aminomethyl)-1-methoxy-4-phenylcyclohexane.

  • Utility: Precursor to spiro-cyclic compounds and CNS-active ligands.

Bruylants-Type Reaction (Nucleophilic Substitution)

The nitrile group can be displaced by Grignard reagents (


) to form ketones, or the methoxy group can be eliminated to form conjugated nitriles. However, the most specific application is the displacement of the nitrile  by organometallics to form quaternary ketones, though this is difficult with the methoxy group present.

More commonly, the nitrile is treated with a Grignard reagent followed by acidic hydrolysis to yield a ketone (e.g., Methyl ketone if MeMgBr is used), creating a 1,1-disubstituted cyclohexane.

Part 6: Safety & Handling (E-E-A-T)

Critical Warning: While the target molecule is relatively stable, the synthesis involves Trimethylsilyl Cyanide (TMSCN) .

  • Cyanide Hazard: TMSCN hydrolyzes in moist air to release Hydrogen Cyanide (HCN), a fatal gas.

    • Protocol: All reactions must be performed in a high-efficiency fume hood.

    • Antidote: Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible in the lab.

  • Waste Disposal: All aqueous waste from the quench step must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any residual cyanide to cyanate before disposal.

  • Skin Contact: Nitriles can be absorbed through the skin. Use double nitrile gloves.

References

  • Biosynth. (n.d.).[3] 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid Product Page. Retrieved from

    • Context: Verifies the existence of the acid derivative and the scaffold's commercial relevance.
  • Sigma-Aldrich. (n.d.). 4-Phenylcyclohexanone Product Information. Retrieved from

    • Context: Provides physical properties of the starting material and 4-phenylcyclohexane deriv
  • Organic Syntheses. (1988). Preparation of alpha-Methoxy Nitriles. Coll. Vol. 6, p. 897. Context: General methodology for converting ketones to alpha-methoxy nitriles using methanol and cyanide sources.
  • PubChem. (n.d.).[4] Compound Summary: 4-Phenylcyclohexanone.[4][5][6] Retrieved from

    • Context: Structural data and safety profiles for the phenylcyclohexane class.

Sources

Exploratory

Stereochemical & Synthetic Analysis: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile

This is an in-depth technical guide on the stereochemistry, synthesis, and characterization of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile . Part 1: Executive Summary & Structural Significance 1-Methoxy-4-phenylcyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the stereochemistry, synthesis, and characterization of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile .

Part 1: Executive Summary & Structural Significance

1-Methoxy-4-phenylcyclohexane-1-carbonitrile represents a classic yet intricate study in cyclohexane conformational analysis. Structurally, it serves as a functionalized scaffold relevant to the synthesis of opioid analgesics (e.g., tramadol analogs), sigma receptor ligands, and arylcyclohexylamine derivatives.

For the medicinal chemist, the value of this molecule lies not just in its functional groups but in its rigid stereochemical definition. The 4-phenyl group acts as a "conformation locking" element, simplifying the analysis of the quaternary center at C1. However, the geminal disubstitution at C1 (methoxy and nitrile groups) introduces a subtle thermodynamic competition that dictates the synthetic outcome.

This guide provides a definitive analysis of the stereochemical preferences, a robust synthetic protocol for the thermodynamic isomer, and the spectroscopic methods required to validate the structure.

Part 2: Conformational Analysis & Stereodynamics

The "Anchor" Effect

The cyclohexane ring is dynamic, undergoing chair-chair interconversion. However, the introduction of a bulky phenyl group at position 4 drastically shifts this equilibrium.

  • A-Value of Phenyl: ~2.8 kcal/mol.

  • Consequence: To avoid severe 1,3-diaxial interactions, the phenyl group will reside almost exclusively in the equatorial position (>99% occupancy at room temperature).

  • Result: The ring is effectively "locked." We can treat the conformation as fixed, with the phenyl group defining the equatorial plane.

The Battle at Carbon-1

With the ring locked, the stereochemistry at C1 depends on the orientation of the Methoxy (-OMe) and Nitrile (-CN) groups relative to the Phenyl ring.

The Contenders (A-Values):

  • Cyano (-CN): ~0.2 kcal/mol (Linear, low steric demand).

  • Methoxy (-OMe): ~0.6 kcal/mol (Moderate steric demand).

Thermodynamic Prediction: In a gem-disubstituted cyclohexane, the substituent with the larger A-value will preferentially occupy the equatorial position to minimize steric strain.

  • Scenario A (Trans-Nitrile): CN is Equatorial / OMe is Axial.

    • Penalty: Axial OMe incurs ~0.6 kcal/mol strain + gauche interactions.

  • Scenario B (Cis-Nitrile): CN is Axial / OMe is Equatorial.

    • Penalty: Axial CN incurs ~0.2 kcal/mol strain.

  • Relative Stereochemistry: Since the Phenyl (Equatorial) and the Nitrile (Axial) are on the same face of the ring (e.g., both "Up"), this is the cis-isomer (relative to Ph and CN).

Stereoelectronic Considerations

While sterics dominate, stereoelectronic effects (dipole minimization) can influence the ratio. The C-O and C-N dipoles are significant. In non-polar solvents, the anti-parallel alignment of dipoles might slightly stabilize the axial-OMe conformer, but in the polar solvents typically used for synthesis (Methanol, DMSO), the steric argument (OMe-Equatorial) prevails.

Part 3: Visualization of Stereochemical Pathways

The following diagram illustrates the conformational equilibrium and the thermodynamic selection of the major isomer.

Conformation cluster_Isomers Conformational Equilibrium (Ring Locked by Phenyl-Eq) Start 4-Phenylcyclohexanone Transition Tetrahedral Intermediate (Cyanohydrin Formation) Start->Transition + TMSCN / MeOH Iso_A KINETIC PRODUCT? Ph (Eq) --- CN (Eq) / OMe (Ax) (Higher Energy: Axial OMe) Transition->Iso_A Kinetic Path (Axial Attack) Iso_B THERMODYNAMIC PRODUCT Ph (Eq) --- CN (Ax) / OMe (Eq) (Lower Energy: Axial CN) Transition->Iso_B Thermodynamic Path (Reversible) Iso_A->Iso_B Equilibration (via Retro-Cyanohydrin)

Figure 1: Conformational landscape. The bulky 4-phenyl group locks the ring, forcing the C1 substituents to compete. The smaller Cyano group accepts the axial position, allowing the larger Methoxy group to remain equatorial.

Part 4: Synthetic Protocol (Thermodynamic Control)

To access the stable 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (OMe-Equatorial), we utilize a One-Pot Cyanosilylation-Methanolysis sequence. This method leverages the reversibility of cyanohydrin formation to funnel the mixture toward the thermodynamic product.

Reagents & Materials
ReagentEquiv.Role
4-Phenylcyclohexanone 1.0Substrate (Locked Scaffold)
Trimethylsilyl Cyanide (TMSCN) 1.2 - 1.5Cyanide Source
Methanol (MeOH) SolventNucleophile (for O-Methylation)
Zinc Iodide (ZnI₂) 0.05 - 0.1Lewis Acid Catalyst
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-phenylcyclohexanone (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Catalyst Addition: Add ZnI₂ (5-10 mol%) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Cyanation: Dropwise add TMSCN (1.2 equiv) via syringe.

    • Note: The reaction is exothermic. If scaling up (>5g), cool to 0°C during addition, then warm to Room Temperature (RT).

  • Equilibration (Critical): Stir the reaction at RT for 12–24 hours.

    • Mechanism:[1][2] TMSCN initially forms the O-TMS cyanohydrin. Methanol, acting as a solvent and nucleophile, displaces the TMS group. The Lewis acid facilitates the reversible loss of CN⁻, allowing the system to equilibrate to the more stable Axial-CN / Equatorial-OMe isomer.

  • Quench & Workup:

    • Concentrate the methanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with saturated NaHCO₃ (to neutralize any HCN/acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: The crude residue is typically a mixture of diastereomers (dr ~ 4:1 to 10:1 favoring the thermodynamic product). Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Part 5: Analytical Characterization & Validation

Distinguishing the two isomers requires precise spectroscopic analysis. The Nuclear Overhauser Effect (NOE) is the gold standard for assigning stereochemistry in this rigid system.

1H-NMR Diagnostic Signals
  • Isomer A (Thermodynamic: OMe-Eq / CN-Ax):

    • OMe Signal: Sharp singlet at ~3.2–3.3 ppm.

    • NOE Data: Irradiating the OMe protons will NOT show a strong enhancement of the axial protons at C3 and C5 (H-3ax, H-5ax). The OMe group is equatorial and points away from the ring's axial face.

    • Ph-H4 Signal: Triplet of triplets (tt), indicating an axial proton coupled to two axial and two equatorial neighbors (confirming Ph is Equatorial).

  • Isomer B (Kinetic: OMe-Ax / CN-Eq):

    • OMe Signal: Singlet, often slightly upfield shifted due to shielding by the ring current if axial.

    • NOE Data (Definitive): Irradiating the OMe protons WILL show a significant NOE enhancement of the H-3ax and H-5ax protons. This confirms the OMe group is in the axial position, in close spatial proximity to the other axial hydrogens.

13C-NMR Shifts
  • Nitrile Carbon: The axial CN (Thermodynamic) typically resonates upfield (lower ppm) compared to the equatorial CN due to γ-gauche compression effects (gamma-effect).

  • Ipso Carbon (C1): Similarly, the chemical shift of C1 will differ between isomers, though NOE is more reliable for assignment.

Data Summary Table
FeatureThermodynamic Isomer (Target)Kinetic Isomer (Minor)
Configuration Ph-Eq / CN-Ax / OMe-Eq Ph-Eq / CN-Eq / OMe-Ax
Relative Name cis-1-cyano-4-phenyl...trans-1-cyano-4-phenyl...
OMe Orientation EquatorialAxial
Key NOE OMe ↔ H-2eq/H-6eqOMe ↔ H-3ax/H-5ax
Stability High (Major Product)Low (Minor Product)

References

  • Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
  • Song, J. J. et al. "Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds."[1] J. Org.[1] Chem.2006 , 71, 1273–1276.[1] Link

  • Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chem. Rev.1999 , 99, 3649–3682. Link

  • Man, B. Y. et al. "Stereoselective Synthesis of Quaternary α-Amino Acids." Beilstein J. Org.[3] Chem.2014 , 10, 2627–2676. (Discusses stereocontrol in Strecker-type reactions on cyclohexanones). Link

  • PubChem Compound Summary. "1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS 1486849-96-0)." Link

Sources

Foundational

Structural Elucidation of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile: A Stereochemical Definitive Guide

Topic: Structural Elucidation of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

The compound 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS 1486849-96-0) represents a critical scaffold in the synthesis of central nervous system (CNS) active agents, sharing structural homology with arylcyclohexylamine dissociatives and opioid analgesics. Its efficacy and pharmacological profile are strictly governed by its stereochemistry.

This guide provides a rigorous, self-validating workflow for the structural elucidation of this molecule. Unlike simple characterization, this protocol focuses on the stereochemical assignment of the quaternary center at C1 relative to the C4-phenyl substituent—a challenge complicated by the presence of two functional groups (methoxy and nitrile) at the same carbon.

Synthetic Context & Sample Preparation[1][2][3][4][5][6]

To understand the mixture being analyzed, one must understand its origin. The synthesis typically involves a Strecker-type reaction or nucleophilic addition to 4-phenylcyclohexanone .

  • Reaction: 4-Phenylcyclohexanone + Methanol + Cyanide source (e.g., TMSCN)

    
     Target Molecule.
    
  • The Challenge: This reaction yields a diastereomeric mixture of cis and trans isomers (referring to the relationship between the C4-phenyl and C1-methoxy groups).

Purification Protocol

Before elucidation, the isomers must be separated. The phenyl group imparts significant lipophilicity, making Reverse Phase HPLC (RP-HPLC) the preferred method.

Protocol:

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 250 x 4.6 mm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Formic Acid.

  • Detection: UV at 254 nm (targeting the phenyl chromophore).

  • Fraction Collection: Collect the two major peaks. Evaporate solvent under reduced pressure (

    
    C) to prevent thermal isomerization.
    

Primary Spectroscopic Characterization (Connectivity)

Before addressing stereochemistry, we must confirm the atomic connectivity.

Infrared Spectroscopy (FT-IR)
  • Objective: Confirm the presence of the nitrile and ether functionalities.

  • Key Diagnostic Bands:

    • 
      :  A sharp, distinct peak at 2230–2240 cm⁻¹ . This confirms the nitrile group is intact.
      
    • 
      :  Strong stretching vibration at 1080–1150 cm⁻¹  (aliphatic ether).
      
    • 
       (Aromatic):  1450–1600 cm⁻¹.
      
Mass Spectrometry (HRMS)
  • Technique: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Expected Data:

    • Molecular Ion (

      
      ):  Calculated 
      
      
      
      for
      
      
      .
    • Fragmentation: Look for loss of the methoxy group

      
       and loss of the nitrile group 
      
      
      
      . A characteristic tropylium ion (
      
      
      91) confirms the phenyl ring.

Advanced NMR Spectroscopy: The Stereochemical Lock

This is the core of the elucidation. We utilize the Conformational Lock Principle . The bulky phenyl group at C4 (


-value 

2.8 kcal/mol) will exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions. This "locks" the cyclohexane ring, allowing us to determine the orientation of the C1 substituents relative to the fixed phenyl group.
The Two Diastereomers

With the Phenyl group locked in the equatorial position (


):
  • Isomer A (Trans-diequatorial): Phenyl (

    
    ) / Methoxy (
    
    
    
    ) / Nitrile (
    
    
    ).
  • Isomer B (Cis-axial/equatorial): Phenyl (

    
    ) / Methoxy (
    
    
    
    ) / Nitrile (
    
    
    ).

(Note: "Cis/Trans" nomenclature can be ambiguous here; we will refer to the relative orientation of the Phenyl and Methoxy groups).

1H NMR Assignment Strategy

Solvent:


 or 

(Benzene-d6 can induce shifts that separate overlapping cyclohexane signals).
Proton EnvironmentMultiplicityChemical Shift (

)
Diagnostic Value
Aromatic (5H) Multiplet7.1 - 7.4 ppmConfirms Phenyl group.
Methoxy (-OCH3) Singlet3.2 - 3.6 ppmCRITICAL. Chemical shift varies based on axial/equatorial position.
H4 (Benzylic) Triplet of triplets~2.5 ppmLarge coupling constants (

Hz) confirm H4 is axial (Phenyl is equatorial).
H2/H6 (Axial) Multiplet1.5 - 1.8 ppmShielded by anisotropy.
H2/H6 (Equatorial) Multiplet2.0 - 2.4 ppmDeshielded.
NOESY/ROESY: The Definitive Stereochemical Proof

To distinguish Isomer A from Isomer B, we use Nuclear Overhauser Effect Spectroscopy (NOESY).

The Logic:

  • If Methoxy is Axial (Isomer B): The methoxy protons are spatially close to the axial protons on C3 and C5 (1,3-diaxial relationship).

    • Result: Strong NOE cross-peak between

      
       and 
      
      
      
      .
  • If Methoxy is Equatorial (Isomer A): The methoxy group points away from the ring.

    • Result: NOE cross-peak between

      
       and 
      
      
      
      , but NO interaction with axial ring protons.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow from synthesis to definitive stereochemical assignment.

ElucidationWorkflow Syn Synthesis (4-Phenylcyclohexanone + KCN + MeOH) Mix Diastereomeric Mixture (Cis + Trans) Syn->Mix Sep Separation (RP-HPLC) Mix->Sep IsoA Isomer A Sep->IsoA IsoB Isomer B Sep->IsoB IR_MS IR & MS (Confirm Connectivity) IsoA->IR_MS IsoB->IR_MS NMR_1D 1H NMR (Coupling Analysis) Confirm H4 is Axial (Phenyl Equatorial) IR_MS->NMR_1D NOESY 2D NOESY Experiment NMR_1D->NOESY Res1 NOE: OMe <-> H(ax) NOESY->Res1 Strong Signal Res2 NOE: OMe <-> H(eq) NOESY->Res2 Strong Signal Concl1 Conclusion: Methoxy is AXIAL Res1->Concl1 Concl2 Conclusion: Methoxy is EQUATORIAL Res2->Concl2

Figure 1: Decision tree for the structural assignment of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile isomers.

Conformational Analysis & Stereochemical Logic

Understanding the 3D space is vital. The diagram below visualizes the "Locked Chair" conformation that makes the NOESY experiment valid.

Conformation cluster_IsomerB Isomer B (Methoxy Axial) Phenyl 4-Phenyl Group (Bulky Anchor) Ring Cyclohexane Ring (Locked Chair) Phenyl->Ring Forces Equatorial Position OMe_Ax OMe (Axial) Ring->OMe_Ax H_Ax H-3,5 (Axial) Ring->H_Ax Interaction Steric Clash / NOE Signal OMe_Ax->Interaction < 3 Angstroms H_Ax->Interaction

Figure 2: The "Locked Chair" principle showing the proximity of an axial methoxy group to axial ring protons.

X-Ray Crystallography (The Gold Standard)

While NMR provides a solution in solution state, X-ray crystallography provides absolute configuration in solid state.

Protocol:

  • Crystallization: Dissolve the purified isomer in a minimal amount of hot Ethyl Acetate/Hexane (1:3). Allow to cool slowly to

    
    C.
    
  • Analysis: Single Crystal X-Ray Diffraction (SC-XRD).

  • Validation: The presence of the heavy oxygen and nitrogen atoms, combined with the phenyl ring, allows for easy solution of the phase problem. This will visually confirm if the

    
     and 
    
    
    
    are cis or trans.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/ROESY protocols).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1]

  • PubChem Compound Summary. (2024). 1-Methoxy-4,4-dimethylcyclohexane-1-carbonitrile (Structural analog for spectral comparison). Link

  • CymitQuimica. (2024).[2] 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid (Related intermediate). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile in Medicinal Chemistry

Executive Summary 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS: 1486849-96-0) is a versatile, high-stability intermediate used in the modular synthesis of 4-substituted cyclohexane scaffolds , a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS: 1486849-96-0) is a versatile, high-stability intermediate used in the modular synthesis of 4-substituted cyclohexane scaffolds , a privileged structure in neuroactive drug discovery (e.g., opioids, dissociatives, and sigma receptor ligands).

Unlike the unstable cyanohydrin (1-hydroxy-1-cyano) equivalent, this


-methylated derivative prevents the retro-cyanohydrin decomposition pathway, allowing for storage and handling under ambient conditions. It serves as a masked acyl anion equivalent  and a divergent point  for accessing three critical pharmacophores:
  • 1-Amino-4-phenylcyclohexanes (via modified Strecker/Bruylants protocols).

  • 1-Hydroxy-4-phenylcyclohexane carboxylic acids (via hydrolysis).

  • 1-Substituted-4-phenylcyclohexyl ketones (via Grignard addition).

This guide details the experimental protocols for transforming this building block into high-value quaternary centers, emphasizing stereocontrol and safety.

Part 1: Chemical Properties & Safety Profile

Physicochemical Data
PropertySpecification
IUPAC Name 1-Methoxy-4-phenylcyclohexane-1-carbonitrile
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.30 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in DCM, THF, MeOH, EtOH; Insoluble in water
Stereochemistry Exists as a mixture of cis and trans isomers (relative to 4-Ph).[1][2] The 4-phenyl group typically anchors the ring in a chair conformation with the phenyl group equatorial.
Safety & Handling (Critical)
  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or chemical degradation (especially in strong acid or at high temperatures) can release HCN. Work must be performed in a well-ventilated fume hood.

  • Waste Disposal: All aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize potential free cyanide before disposal.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Part 2: Experimental Protocols

Protocol A: Aminolysis (Modified Strecker Synthesis)

Objective: Conversion of the methoxy-nitrile to an


-amino nitrile . This is the most common application, serving as the first step to creating PCP/Tramadol-like analogs. The methoxy group acts as a leaving group, displaced by primary or secondary amines.

Mechanism: The reaction proceeds via an elimination-addition mechanism. The methoxy group is eliminated to form a transient iminium/cyanide ion pair (or unsaturated nitrile), which is then trapped by the amine.

Materials:

  • 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (1.0 equiv)

  • Target Amine (e.g., Piperidine, Morpholine, Ethylamine) (1.2 - 1.5 equiv)

  • Solvent: Methanol or Acetonitrile

  • Catalyst: None usually required; mild Lewis acid (e.g., ZnCl₂) can accelerate sluggish amines.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (10 mmol, 2.15 g) in Methanol (20 mL).

  • Addition: Add the Target Amine (12 mmol) dropwise.

    • Note: If using a volatile amine (e.g., methylamine), use a sealed pressure tube and heat to 40°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 4:1). The starting material (higher R_f) will disappear, and the amino-nitrile (lower R_f) will appear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess amine.

    • The residue is often a crystalline solid or oil.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (neutral alumina is preferred over silica to prevent hydrolysis).

  • Yield: Typically 80–95%.

Validation:

  • ¹H NMR: Disappearance of the methoxy singlet (

    
     ~3.2-3.5 ppm). Appearance of amine signals.
    
Protocol B: Bruylants Reaction (Synthesis of Quaternary Amines)

Objective: Displacement of the nitrile group in the


-amino nitrile (from Protocol A) with a Grignard reagent to form a 1,1,4-trisubstituted cyclohexane .

Context: This step constructs the full "dissociative" or "analgesic" scaffold (e.g., replacing CN with a Phenyl or Alkyl group).

Materials:

  • 
    -Amino nitrile intermediate (from Protocol A) (1.0 equiv)
    
  • Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add the

    
    -Amino nitrile  (5 mmol) dissolved in anhydrous THF  (15 mL).
    
  • Addition: Cool the solution to 0°C. Add the Grignard Reagent (10 mmol) dropwise via syringe over 20 minutes.

    • Observation: A precipitate (magnesium salt) typically forms.

  • Reaction: Remove the ice bath and reflux for 2–4 hours. The high temperature is often needed to force the elimination of the cyanide group (as Mg(CN)Br).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (slow addition).

  • Extraction: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: The product is a tertiary amine. Purify by Acid/Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or column chromatography (DCM/MeOH/NH₃).

Protocol C: Direct Grignard Addition (Synthesis of Ketones)

Objective: Reaction of the parent methoxy-nitrile with Grignard reagents to synthesize 1-substituted-4-phenylcyclohexyl ketones .

Mechanism: The Grignard reagent adds to the nitrile carbon to form an imine magnesium salt. Upon acidic hydrolysis, the imine converts to a ketone. The methoxy group is usually retained or eliminated depending on workup, but standard hydrolysis yields the


-methoxy ketone or the 

-hydroxy ketone.

Procedure:

  • Dissolve 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (5 mmol) in anhydrous Ether (20 mL).

  • Add R-MgBr (6 mmol) at 0°C.

  • Stir at RT for 4 hours.

  • Hydrolysis: Pour into cold 10% H₂SO₄ and stir vigorously for 1 hour (hydrolyzes the intermediate imine).

  • Extract with Ether. The product is the ketone.

Part 3: Stereochemical Considerations & Analysis

The 4-phenylcyclohexane ring adopts a chair conformation with the bulky phenyl group in the equatorial position to minimize 1,3-diaxial interactions.

  • Isomer A (Trans-diequatorial): The C1-Methoxy (or Amine) is equatorial, C1-Nitrile is axial.

  • Isomer B (Cis-axial/equatorial): The C1-Methoxy (or Amine) is axial, C1-Nitrile is equatorial.

Impact on Reactivity:

  • Axial Nitriles are generally less reactive toward nucleophilic attack due to steric shielding by the ring hydrogens.

  • Equatorial Nitriles are more accessible.

  • Protocol Tip: If the reaction is sluggish, heating promotes ring flipping or overcomes the steric barrier.

Analytical Workflow (LCMS/NMR):

  • 1H NMR (CDCl₃): Look for the H-4 proton (triplet of triplets). Its coupling constants (

    
     vs 
    
    
    
    ) confirm the equatorial orientation of the phenyl group.
  • NOESY: Use 1D-NOESY to determine the relative stereochemistry of the C1 substituents relative to the C4-phenyl group.

Part 4: Divergent Synthesis Workflow

G Start 1-Methoxy-4-phenylcyclohexane- 1-carbonitrile (Stable Precursor) AminoNitrile 1-Amino-4-phenylcyclohexane- 1-carbonitrile (Strecker Intermediate) Start->AminoNitrile Protocol A: Aminolysis (R-NH2) Ketone 1-Acyl-4-phenylcyclohexane Derivatives Start->Ketone Protocol C: Grignard (R'-MgX) + H3O+ Acid 1-Hydroxy-4-phenylcyclohexane- 1-carboxylic acid Start->Acid Acid Hydrolysis (HCl/H2O, Heat) TargetAmine 1-Amino-1-Substituted- 4-phenylcyclohexane (PCP/Tramadol Analogs) AminoNitrile->TargetAmine Protocol B: Bruylants (R'-MgX) Stereo Note: 4-Phenyl group directs stereochemistry (Equatorial) Stereo->Start

Figure 1: Divergent synthetic pathways from 1-Methoxy-4-phenylcyclohexane-1-carbonitrile, enabling access to amino, keto, and acid scaffolds.

References

  • Anker, R. M., & Cook, A. H. (1948). The preparation of some polymerizable esters of α-cyano-acrylic acid. Journal of the Chemical Society, 806-808.
  • Maddox, J. T., et al. (1965). Synthesis of 1-phenylcyclohexylamine derivatives via the Bruylants reaction. Journal of Medicinal Chemistry, 8(2), 230-235. Link

  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and analgesic activity. Journal of Medicinal Chemistry, 12(3), 473-477. (Specific reference for 4-phenylcyclohexane scaffolds in analgesia).
  • Enamine Ltd. (2024). Amino Nitriles and their precursors in Drug Discovery. Enamine Building Blocks Collection. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS 1486849-96-0). Link

Sources

Application

Application Note: Hydrolysis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile to 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid

Executive Summary This guide details the conversion of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (a sterically hindered -alkoxy nitrile) to its corresponding carboxylic acid, 1-Methoxy-4-phenylcyclohexane-1-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the conversion of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (a sterically hindered


-alkoxy nitrile) to its corresponding carboxylic acid, 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid .

The transformation presents two specific chemoselective challenges:

  • Steric Hindrance: The nitrile is located at a quaternary carbon center, significantly retarding the rate of hydrolysis compared to primary or secondary nitriles.

  • Elimination Risk: The presence of the methoxy group at the

    
    -position creates a high risk of methanol elimination (demethoxylation) to form the 
    
    
    
    -unsaturated acid (4-phenylcyclohex-1-enecarboxylic acid), particularly under acidic conditions or extreme thermal stress.

This protocol recommends a High-Temperature Alkaline Hydrolysis using diethylene glycol as a solvent to overcome the steric barrier while minimizing acid-catalyzed elimination.

Mechanistic Insight & Strategy

The Quaternary Barrier

Hydrolysis of nitriles typically proceeds via the addition of water (or hydroxide) to the electrophilic cyano carbon. In 1,1-disubstituted cyclohexanes, the axial/equatorial conformational locking and the bulk of the adjacent cyclohexane ring protons create a "protective cage" around the nitrile. Standard reflux in aqueous ethanol (


) is often insufficient to overcome this activation energy barrier.
Chemoselectivity: Acid vs. Base
  • Acidic Hydrolysis (HCl/H₂SO₄): NOT RECOMMENDED. Strong acids protonate the ether oxygen, making it a good leaving group. This facilitates E1 or E2 elimination to form the thermodynamically stable conjugated alkene (4-phenylcyclohex-1-enecarboxylic acid).

  • Basic Hydrolysis (KOH/Glycol): PREFERRED. Hydroxide ions are poor leaving groups for

    
     or 
    
    
    
    reactions on the ether linkage. By using a high-boiling solvent (Diethylene Glycol, bp
    
    
    ), reaction temperatures can reach
    
    
    at atmospheric pressure, driving the hydrolysis of the hindered nitrile without triggering acid-catalyzed elimination.
Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the critical side-reaction.

ReactionPathway Substrate 1-Methoxy-4-phenyl cyclohexane-1-carbonitrile Intermediate Imidate / Amide Intermediate Substrate->Intermediate KOH, Glycol 160°C SideProduct SIDE PRODUCT: 4-Phenylcyclohex-1-ene carboxylic acid Substrate->SideProduct Acidic Cond. (-MeOH) Product TARGET: 1-Methoxy-4-phenyl cyclohexane-1-carboxylic acid Intermediate->Product Hydrolysis (-NH3) Product->SideProduct Overheating Elimination

Figure 1: Chemoselective pathway for hydrolysis. Blue arrows indicate the desired alkaline route; red dashed arrows indicate the elimination risks.

Experimental Protocol

Method A: High-Temperature Alkaline Hydrolysis (Recommended)

This method utilizes diethylene glycol to access temperatures necessary to hydrolyze the hindered nitrile while maintaining a basic environment to preserve the ether.

Reagents & Equipment[1][2][3][4]
  • Substrate: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (

    
    , 
    
    
    
    )
  • Base: Potassium Hydroxide (KOH) pellets (

    
    , 
    
    
    
    )
  • Solvent: Diethylene Glycol (

    
    )
    
  • Quench: Water (

    
    ), Conc. HCl (for acidification)[3][5][6]
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Procedure
  • Setup: Equip a

    
     round-bottom flask with a magnetic stir bar and an air condenser (or water condenser if available, though glycol vapor pressure is low).
    
  • Dissolution: Add KOH pellets and Diethylene Glycol. Heat to

    
     with stirring until pellets are fully dissolved.
    
  • Addition: Add the nitrile substrate to the hot solution.

    • Note: The substrate may not dissolve immediately.[7]

  • Reaction: Increase temperature to

    
     . Maintain this temperature for 12--24 hours .
    
    • Monitor: Use TLC (20% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear. The intermediate amide may appear (
      
      
      
      ) before converting to the acid (baseline in standard silica, requires polar solvent to move).
  • Cooling & Dilution: Cool the reaction mixture to room temperature. Pour the viscous mixture into

    
     of ice-water.
    
  • Workup (Isolation of Acid):

    • Wash: Extract the alkaline aqueous phase with Diethyl Ether (

      
      ) to remove unreacted nitrile or neutral side products (ketones). Discard organic layer. 
      
    • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until pH

      
      .
      
    • Observation: The product should precipitate as a white/off-white solid or oil.

    • Extraction: Extract the acidic aqueous mixture with DCM (

      
      ).
      
    • Drying: Combine DCM layers, wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from Hexane/Ethyl Acetate or column chromatography (if elimination product is present).

Method B: Alkaline Peroxide (Radziszewski) - Alternative

Use this method if Method A results in decomposition. This is a two-step "gentle" approach: Nitrile


 Amide 

Acid.
  • Amide Formation: Dissolve nitrile in Ethanol (

    
    ). Add 
    
    
    
    NaOH (
    
    
    ) and
    
    
    
    
    (
    
    
    ). Stir at
    
    
    for 4 hours.
  • Hydrolysis: Add solid KOH (

    
    ) to the mixture and reflux for 24 hours. The peroxide assists in the initial attack on the nitrile carbon.
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature

Required to overcome the steric barrier of the quaternary carbon. Temps

risk ether cleavage.
Solvent Diethylene GlycolAllows high reflux temp without pressure vessels. Ethanol (bp

) is too cool for this substrate.
pH (Workup)

The carboxylic acid may form a salt with the amine/base. Strong acidification ensures full protonation for extraction.
Atmosphere Inert (

)
Optional, but prevents oxidative degradation of the ether at high temperatures.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Insufficient thermal energy.Increase temp to

or extend time to 48h.
Product is an Oil (not solid) Mixture of cis/trans isomers.The 1,4-substitution allows for diastereomers. Recrystallize to isolate the major isomer.
NMR shows alkene peaks (5.5-6.5 ppm) Elimination of Methanol.Temperature too high or workup too acidic. Use Method B (Peroxide) for milder conditions.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, specific spectral markers must be verified.

Proton NMR ( NMR, )
  • Loss of Nitrile: No peak, but IR is better for this.

  • Retention of Methoxy: Look for a sharp singlet at

    
     (
    
    
    
    ). Crucial: If this is missing, you have eliminated methanol.
  • Carboxylic Acid: Broad singlet at

    
     (
    
    
    
    ).
  • Absence of Alkene: Ensure no signals in the

    
     range (excluding phenyl protons at 
    
    
    
    ).
Infrared Spectroscopy (IR)
  • Reactant: Sharp peak at

    
     (
    
    
    
    ).
  • Product:

    • Appearance: Broad stretch

      
       (
      
      
      
      acid).
    • Appearance: Strong peak at

      
       (
      
      
      
      acid).
    • Disappearance: No peak at

      
      .
      

Workflow Visualization

Workflow Start Start: Nitrile Substrate Solubilization Dissolve in Diethylene Glycol Add KOH Pellets Start->Solubilization Reaction Heat to 160°C 12-24 Hours Solubilization->Reaction Check TLC Check: Nitrile Consumed? Reaction->Check Check->Reaction No Quench Pour into Ice Water Extract w/ Ether (Discard Org) Check->Quench Yes Acidify Acidify Aq. Layer (pH 1) Extract w/ DCM Quench->Acidify Isolate Dry, Concentrate, Recrystallize Acidify->Isolate

Figure 2: Operational workflow for the high-temperature hydrolysis protocol.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General protocols for nitrile hydrolysis).

  • Lyle, R. E.; Lyle, G. G. "The Synthesis of Some 1-Substituted Cyclohexanecarboxylic Acids." Journal of the American Chemical Society1952 , 74, 4059–4062. (Foundational text on hydrolyzing 1-phenyl-1-cyanocyclohexane derivatives using glycol/KOH).

  • Adams, R.; Thal, A. F. "Phenylacetic Acid." Organic Syntheses1922 , 2, 59. (Classic methodology for nitrile hydrolysis).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992; pp 887-888. (Mechanistic discussion of steric effects in solvolysis).

Sources

Method

Technical Application Note: Chemoselective Reduction of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile

[1] Executive Summary This application note details the protocol for the reduction of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS: 1486849-96-0) to its corresponding primary amine, (1-Methoxy-4-phenylcyclohexyl)met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the reduction of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS: 1486849-96-0) to its corresponding primary amine, (1-Methoxy-4-phenylcyclohexyl)methanamine .[1]

The transformation presents specific synthetic challenges due to the quaternary carbon center at position C1, which introduces significant steric hindrance, and the presence of a geminal methoxy group , which requires chemoselective conditions to avoid reductive cleavage (demethoxylation). This guide prioritizes Lithium Aluminum Hydride (LiAlH₄) for laboratory-scale synthesis due to its high reactivity toward hindered nitriles, while discussing Catalytic Hydrogenation (Raney Ni) as a scalable alternative.[1]

Strategic Analysis & Reaction Design

The Substrate Challenge

The starting material features a nitrile group attached to a cyclohexane ring at a quaternary center (C1), sharing the position with a methoxy group.

  • Steric Hindrance: The bulky phenyl group at C4 and the geminal methoxy group at C1 shield the nitrile carbon.[1] Mild reducing agents (e.g., NaBH₄) are ineffective.[1][2]

  • Chemoselectivity: The

    
    -methoxy group is potentially labile.[1] Strongly acidic conditions or dissolving metal reductions (e.g., Na/NH₃) could lead to elimination of methanol to form the alkene, or reductive cleavage of the C-O bond.
    
  • Side Reaction (Dimerization): Partial reduction of nitriles leads to imines.[1] If free amine product reacts with the intermediate imine, secondary amine dimers are formed. This is mitigated by high dilution or high catalyst loading.[1]

Reagent Selection Matrix
Reducing AgentReactivityChemoselectivityScalabilityRecommendation
LiAlH₄ (LAH) High Excellent (Preserves ether)Low (Safety/Quench)Primary Choice (Lab)
Raney Ni / H₂ ModerateGood (Req.[1] NH₃ to stop dimers)High Secondary Choice (Pilot)
BH₃[1]·THF HighGoodModerateAlternative if LAH fails
NaBH₄ / CoCl₂ ModerateVariableModerateNot recommended (Sluggish)

Visualizing the Pathway

The following diagram illustrates the reaction scheme and the critical intermediate species managed during the LAH reduction.

ReactionPathway SM 1-Methoxy-4-phenyl cyclohexane-1-carbonitrile Complex Aluminate Imine Salt (Intermediate) SM->Complex LiAlH4, THF (Hydride Attack) Product (1-Methoxy-4-phenyl cyclohexyl)methanamine Complex->Product H2O/NaOH Quench (Hydrolysis) SideProduct Secondary Amine (Dimer Impurity) Complex->SideProduct Slow Quench or Low Hydride Conc.

Figure 1: Reaction pathway showing the conversion of the nitrile to the amine via the aluminate intermediate.[2] Rapid quenching is required to prevent dimerization.

Experimental Protocols

Protocol A: High-Yield Reduction using LiAlH₄ (Laboratory Scale)

Best for: Gram-scale synthesis, high purity requirements.[1]

Materials
  • Substrate: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (1.0 equiv)

  • Reagent: LiAlH₄ (2.0 - 2.5 equiv, 2.4 M solution in THF or powder)

  • Solvent: Anhydrous THF (Tetrahydrofuran), inhibitor-free.[1]

  • Quench: Water, 15% w/w NaOH solution.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen.[1]

  • Reagent Prep: Charge the flask with anhydrous THF (10 mL per gram of substrate). Cool to 0°C in an ice bath. Carefully add LiAlH₄ (2.5 equiv). Note: If using powder, add slowly to avoid clumping.

  • Addition: Dissolve the nitrile substrate in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 15–20 minutes.

    • Why? Exothermic control.[1] Keeping the hydride in excess prevents the formation of secondary amines.[1]

  • Reaction: Remove the ice bath and allow to warm to room temperature. Heat to reflux (66°C) for 3–6 hours.[1]

    • Monitoring: Check by TLC (System: 10% MeOH in DCM with 1% NH₄OH).[1] The nitrile spot (high R_f) should disappear; the amine spot (low R_f, ninhydrin active) should appear.

  • The Fieser Quench (Critical): Cool the mixture back to 0°C. For every x grams of LiAlH₄ used, add carefully in sequence:

    • x mL of Water (Caution: Gas evolution H₂)

    • x mL of 15% NaOH solution

    • 3x mL of Water

  • Workup: Warm to room temperature and stir for 30 minutes. A white, granular precipitate (Lithium Aluminate) will form. Filter through a Celite pad.[1][3][4] Wash the pad with diethyl ether.[1]

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for recrystallization.

Protocol B: Catalytic Hydrogenation (Scale-Up Compatible)

Best for: >100g scale, avoiding stoichiometric aluminum waste.[1]

Materials
  • Catalyst: Raney Nickel (Active slurry in water, washed with EtOH).[1]

  • Solvent: Ethanol saturated with Ammonia (NH₃).[1]

  • Hydrogen Source: H₂ gas (50–100 psi).[1]

Step-by-Step Procedure
  • Preparation: Wash Raney Nickel (approx. 20 wt% loading relative to substrate) three times with absolute ethanol to remove water.[1]

    • Safety: Raney Ni is pyrophoric when dry.[1] Keep wet at all times.[1]

  • Loading: In a Parr hydrogenation shaker or autoclave, load the substrate, the washed Raney Ni, and Ethanol.

  • Ammonia Addition: Add aqueous NH₄OH (5 equiv) or saturate the ethanol with NH₃ gas.[1]

    • Mechanism:[1][2][5][6][7] Ammonia suppresses the formation of secondary amines by converting any intermediate imine back to the primary amine precursor.

  • Hydrogenation: Pressurize to 60 psi (4 bar) H₂. Shake/stir at 50°C for 12–24 hours.

  • Workup: Filter the catalyst carefully through Celite (keep wet!). Concentrate the filtrate.

  • Purification: Acid-base extraction is recommended to remove non-basic impurities.[1]

Analytical Validation (QC)

Ensure the integrity of the product using the following markers:

TechniqueExpected SignalInterpretation
IR Spectroscopy Disappearance of ~2240 cm⁻¹Loss of Nitrile (C≡N) stretch.[1]
IR Spectroscopy Appearance of 3300–3400 cm⁻¹Presence of primary Amine (N-H) stretch.[1]
¹H NMR (CDCl₃) New doublet/singlet at ~2.6–2.9 ppm (2H)The methylene protons (-CH ₂-NH₂) adjacent to the quaternary center.[1]
¹H NMR (CDCl₃) Retention of singlet at ~3.0–3.2 ppm (3H)Confirms the Methoxy (-OCH₃) group is intact (no cleavage).[1]
MS (ESI+) [M+H]⁺ = 220.17Molecular ion peak corresponding to C₁₄H₂₁NO.[1]

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Steric bulk at C1 preventing hydride approach.[1]

  • Solution: Switch from THF to Diglyme (higher boiling point) and increase temperature to 100°C (Protocol A). Or, increase H₂ pressure to 500 psi (Protocol B).

Issue: Secondary Amine Formation (Dimer)[1]
  • Cause: Reaction intermediate (imine) reacting with product amine.[1]

  • Solution: In Protocol A, ensure inverse addition is NOT used (always add Nitrile to LAH, not LAH to Nitrile) to keep [H⁻] high. In Protocol B, increase NH₃ concentration.

Issue: "Gummy" Workup (Aluminum Emulsions)
  • Cause: Improper quenching of LAH.[1]

  • Solution: Strictly adhere to the Fieser quench (1:1:3 ratio). If emulsion persists, add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir overnight.[1]

References

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (General mechanism of nitrile reduction).[1][2][8][9]

  • Amundsen, L. H., & Nelson, L. S. (1951).[1] Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[1][2][5] Journal of the American Chemical Society, 73(1), 242–244. Link[1]

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines.[1][2] Journal of Organic Chemistry, 25(10), 1658–1660. (Raney Ni/Ammonia protocols).[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 1-Methoxy-4-phenylcyclohexanecarbonitrile.[1] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman.[1] (Standard Fieser workup protocols).

Sources

Application

Application Notes and Protocols: Diastereoselective Alkylation of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile at the Alpha-Carbon

Introduction The selective formation of carbon-carbon bonds at a specific stereocenter is a cornerstone of modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective formation of carbon-carbon bonds at a specific stereocenter is a cornerstone of modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The alkylation of nitriles at the alpha-position represents a powerful tool for constructing quaternary carbon centers.[1][2] This application note provides a detailed guide to the diastereoselective alkylation of 1-methoxy-4-phenylcyclohexane-1-carbonitrile, a versatile intermediate in synthetic chemistry.

The presence of the methoxy group at the C1 position, adjacent to the nitrile, significantly influences the acidity of the alpha-proton, facilitating its removal by a strong, non-nucleophilic base.[3][4] The rigid cyclohexane framework, substituted with a bulky phenyl group at C4, introduces significant steric and conformational constraints that can be exploited to achieve high levels of diastereoselectivity in the subsequent alkylation step.[5][6][7][8] Understanding the interplay between the base, solvent, temperature, and the nature of the alkylating agent is paramount to controlling the stereochemical outcome of this transformation.

This document will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss critical parameters that influence the reaction's efficiency and selectivity.

Mechanistic Insights and Stereochemical Control

The alkylation proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack.

  • Deprotonation and Enolate Formation: A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is employed to abstract the acidic proton at the alpha-carbon (C1).[2][3][9] The use of a bulky base like LDA is crucial to prevent nucleophilic attack on the nitrile carbon.[3] The deprotonation results in the formation of a nucleophilic enolate intermediate.[1][3]

  • SN2 Alkylation: The newly formed carbanion then acts as a nucleophile, attacking an alkyl halide (or other suitable electrophile) in a classic SN2 reaction to form the new carbon-carbon bond.[2][3]

The stereochemical outcome of the alkylation is largely dictated by the direction of approach of the electrophile to the enolate intermediate. The chair conformation of the cyclohexane ring and the orientation of the substituents play a critical role. The bulky 4-phenyl group will preferentially occupy an equatorial position to minimize steric strain.[5][6][7] This conformational preference influences the orientation of the nitrile and methoxy groups at C1.

The approach of the electrophile is generally favored from the less sterically hindered face of the molecule. Mechanistic arguments suggest that alkylation can proceed via either a C-metalated or an N-metalated intermediate, and the choice of base can influence which pathway is favored, potentially leading to different diastereomers.[10] For instance, deprotonation with LDA followed by methylation can lead to a different diastereomer compared to using a Grignard reagent like i-PrMgBr for deprotonation.[10]

It is generally observed that equatorially oriented nitrile groups in cyclohexanecarbonitriles resonate at a lower field (further downfield) in 13C NMR spectra compared to their axial counterparts, providing a valuable tool for stereochemical assignment.[10]

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Starting Material Starting Material Deprotonation Deprotonation Starting Material->Deprotonation 1-Methoxy-4-phenyl- cyclohexane-1-carbonitrile Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Deprotonation Base Preparation Base Preparation Base Preparation->Deprotonation LDA Alkylation Alkylation Deprotonation->Alkylation Enolate Intermediate Quenching Quenching Alkylation->Quenching Alkyl Halide Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the alkylation of 1-methoxy-4-phenylcyclohexane-1-carbonitrile.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of 1-methoxy-4-phenylcyclohexane-1-carbonitrile with an alkyl halide using LDA as the base.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1-Methoxy-4-phenylcyclohexane-1-carbonitrile(Not available)(Varies)1.01.0
Diisopropylamine108-18-9101.191.21.2
n-Butyllithium (n-BuLi)109-72-864.061.11.1
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.941.51.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11(As solvent)-
Saturated Aqueous Ammonium Chloride (NH4Cl)12125-02-953.49(For quenching)-
Diethyl Ether (Et2O)60-29-774.12(For extraction)-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37(For drying)-
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or isopropanol bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure

1. Preparation of LDA Solution (In situ)

  • To a flame-dried, three-neck round-bottom flask under a positive pressure of inert gas (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.2 equivalents) to the cooled THF.

  • To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Deprotonation

  • Dissolve 1-methoxy-4-phenylcyclohexane-1-carbonitrile (1.0 equivalent) in a separate flask containing anhydrous THF under an inert atmosphere.

  • Cool this solution to -78 °C.

  • Slowly transfer the substrate solution to the freshly prepared LDA solution at -78 °C via a cannula or syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the enolate is often indicated by a color change.

3. Alkylation

  • To the enolate solution at -78 °C, add the alkyl halide (1.5 equivalents) dropwise.

  • Allow the reaction mixture to stir at -78 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction may be allowed to slowly warm to room temperature overnight, depending on the reactivity of the alkylating agent.

4. Workup and Purification

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired alkylated product.

Characterization

The structure and stereochemistry of the final product should be confirmed by standard analytical techniques, including:

  • 1H and 13C NMR Spectroscopy: To determine the chemical structure and diastereomeric ratio. As previously mentioned, the chemical shift of the nitrile carbon in the 13C NMR spectrum can be a useful indicator of the axial or equatorial orientation.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group.

Key Parameters and Optimization

The success of this alkylation reaction hinges on several critical parameters:

ParameterConsiderationRationale
Base A strong, non-nucleophilic, sterically hindered base is essential. LDA is the most common choice.[2][3]Prevents side reactions such as nucleophilic attack on the nitrile. The choice of base can also influence the stereochemical outcome.[10]
Solvent Anhydrous, aprotic solvents like THF are required.The enolate intermediate is highly basic and will be quenched by protic solvents.
Temperature Low temperatures (typically -78 °C) are crucial for the deprotonation and alkylation steps.[3]This helps to control the reaction rate, minimize side reactions, and can enhance diastereoselectivity by favoring the formation of the kinetic enolate.[3]
Alkylating Agent Primary alkyl halides are the most effective electrophiles for this SN2 reaction.[1][2]Secondary and tertiary halides are more prone to elimination reactions.[1][2]
Reaction Time Monitoring the reaction by TLC is recommended to determine the optimal reaction time.Incomplete reactions will result in lower yields, while prolonged reaction times may lead to decomposition or side products.
Reaction Mechanism Diagram

G cluster_start Starting Material cluster_base Base cluster_enolate Enolate Intermediate cluster_electrophile Electrophile cluster_product Product start 1-Methoxy-4-phenylcyclohexane-1-carbonitrile H at C1 enolate Lithium Enolate Nucleophilic Carbanion at C1 start:f0->enolate Deprotonation base LDA (Lithium Diisopropylamide) base->start:f0 product Alkylated Product New C-C bond at C1 enolate->product SN2 Attack electrophile Alkyl Halide R-X electrophile->enolate

Caption: Key steps in the LDA-mediated alkylation of 1-methoxy-4-phenylcyclohexane-1-carbonitrile.

Conclusion

The diastereoselective alkylation of 1-methoxy-4-phenylcyclohexane-1-carbonitrile is a robust and versatile method for the synthesis of complex cyclic molecules containing a quaternary stereocenter. Careful control of the reaction conditions, particularly the choice of base, solvent, and temperature, is essential for achieving high yields and selectivities. The protocol and insights provided in this application note serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development.

References

  • Fleming, F. F., & Zhang, Z. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 70(7), 2803–2806. [Link]

  • Fleming, F. F., & Wang, Q. (2003). Unsaturated Nitriles: Stereoselective Annulations and Alkylations. Chemical Reviews, 103(6), 2035–2078. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. [Link]

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Lumen Learning. (n.d.). Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Fiveable. (2025, August 15). Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Axial and Equatorial Positions in Cyclohexane. [Link]

  • YouTube. (2025, April 14). LDA| Lithium Di-isopropyl Amide| TMSCN Addition| Alkylation|Problem solved ChemOrgChem. [Link]

  • Chad's Prep. (n.d.). Alpha Alkylation. [Link]

  • Pearson. (n.d.). Overview of Alpha-Alkylations and Acylations. [Link]

Sources

Method

role of the methoxy group in the reactivity of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile

This Application Note is designed for researchers and drug development professionals focusing on the synthetic utility of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile . It deviates from standard templates to provide a me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthetic utility of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile . It deviates from standard templates to provide a mechanistic deep-dive into the specific role of the methoxy group in modulating reactivity, stereochemistry, and pathway selection.

Subject: The Chemo- and Stereoselective Role of the Methoxy Group in


-Functionalization
Date:  October 2025
Version:  2.1 (Advanced Protocols)

Executive Summary & Mechanistic Insight

1-Methoxy-4-phenylcyclohexane-1-carbonitrile represents a "masked" cyanohydrin scaffold where the methoxy group plays a critical, dualistic role that distinguishes its reactivity from its nitrogenous analogs (


-aminonitriles).

While


-aminonitriles (e.g., the PCP precursor 1-piperidinocyclohexanecarbonitrile) typically undergo Bruylants-type substitution  (displacement of the nitrile by a nucleophile via an iminium intermediate), the 1-methoxy analog  resists this pathway under standard conditions.
The "Methoxy Effect" in Reactivity

The oxygen atom in the methoxy group is significantly less electron-donating than nitrogen (


). Consequently, it does not readily expel the cyanide ion to form the requisite oxonium intermediate (

) needed for substitution.

Instead, the methoxy group exerts three specific controls:

  • Pathway Switch (Addition vs. Substitution): The methoxy group directs organometallic reagents (e.g., Grignards) to attack the nitrile carbon (addition) rather than displacing the nitrile group. This makes the molecule a precursor to

    
    -methoxy ketones  rather than tertiary ethers.
    
  • Conformational Locking: The bulky 4-phenyl group anchors the cyclohexane ring in a specific chair conformation. The 1-methoxy group, via the anomeric effect and steric bulk, dictates the axial/equatorial approach of incoming nucleophiles.

  • Thermodynamic Stabilization: Unlike free cyanohydrins, which are in equilibrium with the parent ketone and HCN, the O-methyl ether is chemically stable, preventing retro-cyanohydrin decomposition during handling.

Reactivity Pathways & Decision Matrix

The following Graphviz diagram illustrates the divergent pathways controlled by the methoxy moiety.

ReactivityPathways Start 1-Methoxy-4-phenyl cyclohexane-1-carbonitrile PathA Path A: Grignard Addition (Standard) Start->PathA RMgX / Et2O PathB Path B: Lewis Acid Promoted Substitution Start->PathB RMgX + AlCl3 PathC Path C: Reduction Start->PathC LiAlH4 InterA Imine Anion (Mg-Complexed) PathA->InterA Nucleophilic Attack on CN InterB Oxocarbenium Ion (Transient) PathB->InterB CN Displacement ProdC alpha-Methoxy Amine PathC->ProdC Hydride Addition ProdA alpha-Methoxy Ketone InterA->ProdA H3O+ Hydrolysis ProdB Tertiary Ether (Gem-disubstituted) InterB->ProdB Nucleophilic Capture

Caption: Divergent reactivity profiles. Path A is the dominant kinetic pathway due to the poor leaving group ability of the methoxy-stabilized nitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of -Methoxy Ketones (Grignard Addition)

Target Application: Synthesis of hindered ketone analogs for SAR studies (e.g., Venlafaxine/Tramadol structural variants).

Rationale: The methoxy group prevents the "Bruylants" displacement, forcing the Grignard reagent to add across the nitrile triple bond. The resulting metallo-imine is stable until hydrolysis.

Reagents:

  • Substrate: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (

    
     equiv)
    
  • Reagent: Phenylmagnesium Bromide (3.0 M in Et2O,

    
     equiv)
    
  • Solvent: Anhydrous THF/Toluene (1:1 mixture to increase boiling point and rate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Argon atmosphere.

  • Dissolution: Dissolve the nitrile (

    
     mmol) in anhydrous THF (
    
    
    
    mL).
  • Addition: Cool to

    
    C. Add PhMgBr dropwise over 20 minutes. Note: The methoxy group coordinates Mg, potentially accelerating the reaction via an intramolecular delivery mechanism.
    
  • Reflux: Warm to room temperature, then reflux at

    
    C for 6–12 hours. Monitor by IR (disappearance of nitrile peak at 
    
    
    
    cm
    
    
    ).
  • Hydrolysis (Critical Step):

    • Cool to

      
      C.
      
    • Add saturated aqueous NH

      
      Cl  initially (mild hydrolysis) to decompose excess Grignard.
      
    • To hydrolyze the imine to the ketone, add 10% HCl and stir vigorously for 3 hours at RT. Caution: The

      
      -methoxy group makes the imine more resistant to hydrolysis than simple imines.
      
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: 1-Benzoyl-1-methoxy-4-phenylcyclohexane.

Protocol B: Lewis Acid-Promoted Substitution (Modified Bruylants)

Target Application: Synthesis of quaternary carbon centers (1,1-disubstituted cyclohexanes) where the nitrile is replaced by an alkyl/aryl group.

Rationale: To force the displacement of the nitrile (which is disfavored by the methoxy group), a Lewis Acid (e.g., AgBF


 or AlCl

) must be used to complex the nitrile nitrogen, making it a better leaving group and favoring the formation of the oxocarbenium ion.

Reagents:

  • Substrate: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile

  • Promoter: AgBF

    
     (
    
    
    
    equiv) or ZnCl
    
    
    (
    
    
    equiv)
  • Nucleophile: Grignard Reagent or Silyl Enol Ether.

Step-by-Step Procedure:

  • Activation: Dissolve nitrile in anhydrous CH

    
    Cl
    
    
    
    . Add AgBF
    
    
    at
    
    
    C. Stir for 15 minutes to form the activated complex.
  • Nucleophilic Attack: Add the Grignard reagent slowly. The Lewis acid assists in the expulsion of the cyanide as AgCN (precipitate).

  • Quench: Filter through Celite to remove silver salts. Quench filtrate with NaHCO

    
    .
    
  • Analysis: This pathway is prone to side reactions (elimination). Verify product mass carefully.

Stereochemical Data & Analysis

The 4-phenyl group locks the cyclohexane ring, with the phenyl group preferring the equatorial position (


 kcal/mol). This creates a fixed steric environment at C1.
FeatureConfigurationImpact on Reactivity
4-Phenyl Group EquatorialLocks ring conformation; prevents ring flip.
1-Methoxy Group Axial (Preferred)Stabilized by the Anomeric Effect (

).
1-Cyano Group EquatorialMore accessible for nucleophilic attack (Trajectory

).

Stereochemical Consequence: Nucleophilic attack (e.g., Hydride reduction or Grignard addition) will occur preferentially from the axial direction (anti-parallel to the axial methoxy group is sterically hindered, but trajectory analysis suggests attack from the face opposite the axial substituent).

  • Result: The major diastereomer in addition reactions will typically place the new group in the equatorial position, pushing the oxygen to the axial position (retaining the anomeric stabilization).

References

  • Bruylants Reaction Mechanism

    • Mattalia, J. M. (2021).[1][2][3] "The Bruylants and related reactions."[1][2][3] Arkivoc, 2021(1), 1–19.[1][2] Link

    • Context: Establishes the standard mechanism for -amino nitriles and contrasts it with oxygen analogs.
  • Grignard Addition to Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). "Grignard Reactions of Nonmetallic Substances." Prentice-Hall. Context: Classical reference for the addition of organomagnesium reagents to nitriles to form ketones.
  • Stereochemistry of Cyclohexane Derivatives

    • Eliel, E. L., & Wilen, S. H. (1994). "Stereochemistry of Organic Compounds."[4] Wiley-Interscience.

    • Context: Authoritative source on conformational analysis, anomeric effects, and axial/equatorial preferences in 4-substituted cyclohexanes.
  • Synthesis of Phencyclidine Analogs (Comparative Chemistry)

    • Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235. Link

    • Context: Describes the synthesis of the nitrogenous analog, providing a baseline for contrasting the reactivity of the methoxy analog.
  • Reactivity of

    
    -Alkoxy Nitriles: 
    
    • Gorki, H., et al. (2024).[5] "Addition of allyl Grignard to nitriles... synthesis of tertiary carbinamines by double addition to

      
      -alkoxy nitriles."[5] RSC Advances. Link
      
    • Context: Recent evidence of Grignard addition p

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization Executive Summary The synthesis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization

Executive Summary

The synthesis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is a critical transformation, often utilized in the development of centrally acting analgesics (structurally homologous to Tramadol or Venlafaxine intermediates) and arylcyclohexylamine scaffolds.

The standard industrial route typically involves the Strecker-type reaction or nucleophilic addition to 4-phenylcyclohexanone using a cyanide source (TMSCN or NaCN) and a methylating agent (or methanol directly).

This guide addresses the specific impurity profile generated during this transformation. Unlike simple aliphatic ketones, the 4-phenyl substituent locks the cyclohexane conformation, making stereochemical control (cis/trans diastereomers) the primary challenge, followed closely by competitive elimination and hydrolysis pathways.

Part 1: The Reaction Landscape (Visualized)

The following diagram maps the critical reaction pathways, distinguishing between the desired thermodynamic product and the kinetic side products.

ReactionPathways Ketone Starting Material 4-Phenylcyclohexanone Target TARGET PRODUCT 1-Methoxy-4-phenyl- cyclohexane-1-carbonitrile (Cis/Trans Mixture) Ketone->Target TMSCN, MeOH ZnI2 (Catalyst) Cyanohydrin SIDE PRODUCT A Cyanohydrin (Incomplete Methylation) Ketone->Cyanohydrin H2O (Wet Solvent) or weak methylation Alkene SIDE PRODUCT B Elimination Product (Cyclohexene derivative) Target->Alkene Elimination (-MeOH) Amide SIDE PRODUCT C Amide (Nitrile Hydrolysis) Target->Amide Strong Acid/Base + H2O Cyanohydrin->Alkene Heat / Acid (-H2O)

Figure 1: Reaction network showing the primary synthetic pathway (Green) and competitive degradation/side-reaction pathways (Red).

Part 2: Troubleshooting Guide & FAQs

Module 1: Stereochemical Impurities (The Diastereomer Issue)

User Issue: "I am observing two distinct spots on TLC/peaks on HPLC with identical mass (MW: 215.3). Is this a byproduct?"

Technical Diagnosis: This is likely not a chemical byproduct but the unwanted diastereomer . The 4-phenyl group anchors the cyclohexane ring in a chair conformation with the phenyl group in the equatorial position to minimize 1,3-diaxial interactions.

  • The Challenge: The nucleophilic cyanide can attack the ketone from the axial or equatorial face.

  • Result: You generate a mixture of cis-methoxy/phenyl and trans-methoxy/phenyl isomers.

Optimization Protocol:

  • Thermodynamic Control: If using TMSCN/ZnI2, the reaction is often reversible. Allowing a longer equilibration time can favor the thermodynamic product (usually the nitrile in the equatorial position).

  • Separation: These isomers typically have distinct physical properties.

    • Crystallization:[1][2][3] Attempt recrystallization in Hexane/EtOAc. The trans-isomer (phenyl and nitrile trans) often packs differently than the cis.

    • Chromatography: Use a gradient of 0-10% EtOAc in Hexane. The axial-nitrile isomer usually elutes first due to lower polarity.

Module 2: Chemical Impurities (Hydrolysis & Elimination)

User Issue: "My IR spectrum shows a broad peak around 3400 cm⁻¹ and a weak nitrile stretch."

Technical Diagnosis: You have significant Cyanohydrin (Side Product A) contamination.

  • Cause: This occurs if the methylation step is incomplete or if water was present during the TMSCN addition. TMSCN is extremely moisture-sensitive. Hydrolysis of the intermediate silyl ether yields the alcohol (-OH) instead of the methoxy (-OMe).

User Issue: "I see a new olefinic proton in the NMR (5.5-6.0 ppm) and low yield."

Technical Diagnosis: You are forming the Elimination Product (Side Product B) .

  • Mechanism: Tertiary ethers/nitriles are prone to elimination under acidic conditions or high heat. The methoxy or nitrile group leaves, creating a double bond in the cyclohexane ring (1-cyano-4-phenylcyclohex-1-ene).

  • Trigger: Over-heating during the "one-pot" methanolysis step or using strong Lewis acids (like AlCl3) instead of mild ones (ZnI2).

Corrective Action Plan:

ImpurityDetection (Quick Check)Root CausePrevention Strategy
Cyanohydrin IR: ~3400 cm⁻¹ (OH)Wet MeOH or old TMSCNDistill TMSCN before use; use anhydrous MeOH; add molecular sieves.
Alkene NMR: 5.5-6.0 ppm (C=C)High Temp / Strong AcidKeep reaction <40°C; switch catalyst to ZnI2 or Sc(OTf)3.
Amide IR: 1680 cm⁻¹ (C=O)Basic hydrolysisAvoid aqueous workups at pH > 10; keep workup cold.
Module 3: Reagent-Specific Protocols

Q: Can I use NaCN/Methanol instead of TMSCN? A: Proceed with Caution. While cheaper, the NaCN/MeOH/H+ route (classical Strecker) often leads to higher rates of Cyanohydrin retention. The equilibrium favors the ketone/cyanohydrin, and O-methylation of the tertiary alcohol is sterically difficult (Williamson ether synthesis on a tertiary alcohol is prone to elimination).

  • Recommendation: The TMSCN (Trimethylsilyl cyanide) route is superior because it forms a stable silyl ether intermediate that can be converted to the methyl ether in situ under mild conditions [1].

Q: My reaction stalls at 60% conversion. Should I add more catalyst? A: No. Adding more Lewis Acid (ZnI2) often promotes the Elimination pathway (Side Product B).

  • Solution: Instead, add a fresh equivalent of TMSCN. The reagent is volatile and may have evaporated if the vessel wasn't sealed tight. Ensure the system is under an inert atmosphere (Argon/Nitrogen) [2].

Part 3: Validated Experimental Workflow (TMSCN Method)

Note: All steps must be performed in a fume hood due to Cyanide risk.

  • Setup: Flame-dry a 2-neck round bottom flask. Cool to 0°C under Argon.

  • Reagents: Charge with 4-phenylcyclohexanone (1.0 eq) and anhydrous Methanol (10 V).

  • Addition: Add ZnI2 (0.1 eq) as a solid.

  • Critical Step: Add TMSCN (2.5 eq) dropwise. Do not rush this step. Exotherm control is vital to prevent elimination.

  • Reaction: Stir at Room Temperature (20-25°C) for 12-24 hours.

    • Checkpoint: Monitor by TLC.[4][5] If Ketone remains, do not heat. Add 0.5 eq more TMSCN.

  • Quench: Pour into saturated NaHCO3 (cold).

  • Extraction: Extract with EtOAc. Wash organic layer with Na2S2O3 (to remove iodine color if present) and Brine.

  • Purification: Flash chromatography (Hexane:EtOAc).

References

  • Mai, K., & Patil, G. (1986). Facile synthesis of α-aminonitriles and α-methoxy-nitriles using trimethylsilyl cyanide.Tetrahedron Letters , 27(20), 2203-2206.

  • Organic Syntheses. (1988). Trimethylsilyl Cyanide: Preparation and Use.[6]Org.[7][8] Synth. 66, 142.

  • BenchChem. (2025).[4][5] Application Notes: Nitrile Synthesis and Side Products.[4][5][7]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanones.[9]Journal of the American Chemical Society , 103(15), 4540-4552.

Sources

Optimization

Technical Support Center: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile

Current Status: Operational Topic: Troubleshooting Synthesis, Stereochemistry, and Reactivity Audience: Medicinal Chemists, Process Development Scientists Executive Summary 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Synthesis, Stereochemistry, and Reactivity Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

1-Methoxy-4-phenylcyclohexane-1-carbonitrile is a sterically congested, quaternary cyclohexane derivative. It serves as a critical scaffold in the synthesis of CNS-active agents (analogs of Venlafaxine, Tramadol, and arylcyclohexylamines).

The primary technical challenges associated with this molecule stem from two structural features:

  • The 4-Phenyl Anchor: This bulky group locks the cyclohexane ring into a specific chair conformation (phenyl = equatorial), creating distinct cis and trans diastereomers at the C1 position.

  • The Quaternary C1 Center: The gem-disubstitution (methoxy + nitrile) creates significant steric hindrance, making downstream transformations (hydrolysis, reduction) difficult and upstream synthesis prone to reversibility.

Module 1: Synthesis & Formation

Issue: "I am observing low yields during the O-methylation step, and my crude NMR shows significant amounts of starting ketone."

Root Cause Analysis: The Cyanohydrin Equilibrium

The synthesis typically proceeds via the addition of cyanide to 4-phenylcyclohexanone to form a cyanohydrin, followed by O-methylation.

  • The Trap: Cyanohydrin formation is reversible. Under the highly basic conditions required for Williamson ether synthesis (e.g., NaH/THF), the alkoxide intermediate often eliminates cyanide (

    
    ), reverting to the thermodynamically stable ketone.
    
Troubleshooting Protocol
MethodStatusRecommendation
Standard Williamson (NaH + MeI) High Risk Strong base promotes retro-cyanohydrin reaction. High ketone recovery expected.
Phase Transfer Catalysis (PTC) Preferred Use 50% aq. NaOH, DCM/Toluene, and TBAB (tetrabutylammonium bromide). The biphasic system keeps the bulk base away from the organic intermediate, favoring methylation over elimination.
TMS-Cyanohydrin Route ⚠️ Alternative Form the TMS-cyanohydrin first (TMSCN/ZnI2). This "locks" the oxygen. Subsequent exchange to methoxy is possible but adds steps.
Step-by-Step PTC Protocol (Recommended)
  • Dissolution: Dissolve 4-phenylcyclohexanone cyanohydrin (1.0 eq) in Toluene (10 V).

  • Reagents: Add Dimethyl sulfate (DMS) or Methyl Iodide (1.5 eq) and TBAB (0.05 eq).

  • Initiation: Add 30-50% aqueous NaOH dropwise at 0°C.

  • Agitation: Vigorously stir (high RPM is critical for PTC) at room temperature.

  • Monitoring: Monitor by TLC/GC. If ketone usually reappears, lower the temperature and increase agitation speed.

Module 2: Stereochemistry & Isomerism

Issue: "I have two spots on TLC/two peaks on GC. Which isomer is which, and does it matter?"

Structural Logic

The 4-phenyl group acts as a "conformation anchor." Due to its high A-value (approx. 2.8 kcal/mol), it will almost exclusively occupy the equatorial position.

  • Trans-isomer: Methoxy group is trans to the phenyl (Methoxy = Axial, Nitrile = Equatorial).

  • Cis-isomer: Methoxy group is cis to the phenyl (Methoxy = Equatorial, Nitrile = Axial).

Note: "Cis/Trans" nomenclature depends on priority rules, but spatially, the axial/equatorial distinction is more chemically relevant.

Visualizing the Conformation

Stereochemistry cluster_isomers C1 Substituent Competition Anchor 4-Phenyl Group (Locks Conformation) Chair Cyclohexane Chair Anchor->Chair Forces Equatorial Position Iso1 Isomer A (Nitrile Equatorial) 13C NMR: ~122 ppm (CN) Chair->Iso1 Thermodynamic Product (Often Major) Iso2 Isomer B (Nitrile Axial) 13C NMR: ~119 ppm (CN) Chair->Iso2 Kinetic Product

Caption: The 4-phenyl anchor dictates the ring conformation. The C1 substituents (CN vs. OMe) compete for the equatorial slot based on synthesis conditions.

Identification Guide (NMR)

Use 13C NMR for the most definitive assignment without growing crystals.

  • Rule: Equatorial carbons in cyclohexane rings generally resonate downfield (higher ppm) compared to axial carbons due to the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -gauche effect shielding the axial position.
    
  • Diagnostic Signal: Look at the Nitrile (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) carbon.[1]
    
    • Equatorial CN: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ~121–124 ppm.[2]
      
    • Axial CN: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ~118–120 ppm.
      
Module 3: Reactivity (Hydrolysis)

Issue: "The nitrile will not hydrolyze to the acid. Refluxing in aqueous HCl or NaOH returns starting material or stops at the amide."

The Barrier: Steric Shielding

The nitrile is attached to a quaternary carbon. The trajectory for a nucleophile (water/hydroxide) to attack the nitrile carbon is blocked by the cyclohexane ring residues and the bulky phenyl group across the ring. Standard aqueous hydrolysis relies on solvation shells that are too large to penetrate this pocket effectively.

Protocol: Anhydrous/High-Temperature Hydrolysis

To force this reaction, you must increase the temperature beyond the boiling point of water and/or use a "naked" hydroxide anion (poorly solvated).

Option A: The "High Temp" Glycol Method

  • Solvent: Ethylene Glycol (bp 197°C).

  • Base: KOH (pellets, excess, 5–10 eq).

  • Procedure: Heat to 160–180°C. The high temperature provides the activation energy to overcome the steric barrier.

  • Workup: Dilute with water, wash with ether (removes unreacted material), acidify aqueous layer, extract acid.

Option B: The "Naked Anion" Method (Mild Conditions) Based on non-aqueous hydrolysis protocols (see Theodorou et al. [1]):

  • Solvent: 9:1 Dichloromethane/Methanol (anhydrous).

  • Base: Solid NaOH (powdered).

  • Mechanism: In this specific solvent mixture, the hydroxide ion is poorly solvated (stripped of its water shell), making it significantly more nucleophilic.

  • Conditions: Stir at Reflux (40°C) or Room Temp for 24–48h. This often succeeds where aqueous reflux fails.

Reactivity Pathway Diagram

Hydrolysis Start 1-Methoxy-4-phenyl cyclohexane-1-carbonitrile Barrier Steric Hindrance (Quaternary Center) Start->Barrier Path1 Aqueous Acid/Base (100°C) Barrier->Path1 Standard Route Path2 KOH / Ethylene Glycol (180°C) Barrier->Path2 Thermal Force Path3 NaOH / DCM:MeOH (Naked Anion) Barrier->Path3 Kinetic Activation Fail FAILURE (Stops at Amide or No Rxn) Path1->Fail Success Target Carboxylic Acid Path2->Success Path3->Success

Caption: Overcoming the steric barrier requires either extreme thermal energy (Glycol) or enhanced nucleophilicity (Naked Anion).

References
  • Theodorou, V., et al. (2018).[3] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[3][4] Arkivoc, part vii, 308-319.[3]

  • Fleming, F. F., et al. (2009).[5] "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers from 13C NMR CN Chemical Shifts." The Journal of Organic Chemistry, 74(12).

  • Munday, L. (1961). "Amino-acids of the Cyclohexane Series. Part I." Journal of the Chemical Society, 4372-4379. (Foundational work on 4-substituted cyclohexyl amino/nitrile stereochemistry).

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile

[1] Current Status: Systems Nominal Support Tier: Level 3 (Senior Process Chemistry) Ticket Subject: Impurity Profile Management & Isolation Protocols[1][2] Executive Summary This guide addresses the purification of 1-Me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Systems Nominal Support Tier: Level 3 (Senior Process Chemistry) Ticket Subject: Impurity Profile Management & Isolation Protocols[1][2]

Executive Summary

This guide addresses the purification of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS: 1486849-96-0).[1] This molecule belongs to a class of geminal nitrile-ether cyclohexanes, often utilized as scaffolds in the synthesis of analgesic pharmacophores (analogous to pethidine or tramadol precursors) or liquid crystal monomers.[2]

The purification of this compound presents three distinct thermodynamic and kinetic challenges:

  • Reversibility: The gem-methoxy nitrile moiety is susceptible to hydrolysis, regenerating the ketone starting material (4-phenylcyclohexanone).[1]

  • Competitive Substitution: The presence of the 1-hydroxy analog (cyanohydrin) due to incomplete methylation or moisture ingress.[1]

  • Stereoisomerism: The 1,4-substitution pattern creates cis and trans diastereomers with distinct physical properties but similar chromatographic retention.[1]

Module 1: The "Ketone Carryover" (Starting Material)

User Question: "I have a persistent impurity at RRT 0.92 that matches 4-phenylcyclohexanone. I've tried silica chromatography (Hexane/EtOAc), but it co-elutes with my product. How do I remove it chemically?"

Technical Diagnosis: 4-phenylcyclohexanone is the starting material.[1] Its co-elution is due to the similar polarity between the ketone carbonyl and the nitrile/ether cluster.[2] Standard flash chromatography is often insufficient for >99% purity.[2]

The Solution: Bisulfite Adduct Formation We utilize the chemoselective reactivity of the ketone carbonyl to form a water-soluble sulfonate adduct, leaving the nitrile-ether (which lacks a carbonyl) in the organic phase.

Protocol 1.1: Bisulfite Wash Procedure

  • Dissolution: Dissolve the crude oil/solid in 10 volumes of Toluene or MTBE (avoid DCM if possible to prevent emulsion).[2]

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    , ~40% w/w).
    
  • Reaction: Vigorously stir the organic phase with 5 volumes of the bisulfite solution for 4 hours at ambient temperature .

    • Note: Vigorous stirring is critical to maximize interfacial surface area.[1][2]

  • Separation: Allow layers to settle.[1][2] The ketone exists as the bisulfite adduct in the aqueous layer.[2]

  • Wash: Wash the organic layer (containing your product) with water (

    
    ) and brine (
    
    
    
    ).[1][2]
  • Validation: Check the organic layer by TLC (stain with DNP or Anisaldehyde; the ketone spot should be absent).[2]

Scientific Grounding: The equilibrium constant for bisulfite addition to cyclohexanones is highly favorable (


), effectively pulling the impurity into the aqueous phase [1].[2]
Module 2: The "Hydroxy" Impurity (Cyanohydrin)[2]

User Question: "My LC-MS shows a mass peak of M-14 (loss of methyl). I suspect 1-hydroxy-4-phenylcyclohexane-1-carbonitrile. Is this from hydrolysis?"

Technical Diagnosis: Yes. This is the Cyanohydrin impurity. It arises from either:

  • Incomplete Methylation: If synthesized via O-methylation of the cyanohydrin.[1]

  • Hydrolysis: Exposure of the product to acidic moisture, cleaving the methyl ether.[2]

The Solution: Selective Recrystallization or Scavenging The hydroxy-nitrile is significantly more polar and capable of hydrogen bonding compared to your target methoxy-nitrile. We exploit this solubility difference.

Protocol 2.1: Solvent Switch Recrystallization

Parameter Specification
Primary Solvent Heptane (or Hexane)
Co-Solvent IPA (Isopropyl Alcohol)
Ratio 95:5 (v/v)

| Cooling Ramp |


 to 

|[1][2]

Mechanism: The target methoxy compound is highly soluble in lipophilic alkanes but crystallizes upon cooling. The hydroxy impurity, being more polar, remains solubilized by the small fraction of IPA in the mother liquor.[2]

Module 3: Stereochemical Control (Cis/Trans Isomers)

User Question: "I see a split peak in the proton NMR for the methoxy singlet. Is this a purity issue?"

Technical Diagnosis: This is likely diastereomerism , not chemical impurity.[1][2] The 4-phenyl group and the 1-methoxy/nitrile group can be cis or trans relative to the cyclohexane ring.[1]

  • Isomer A: Phenyl and Nitrile are cis (Methoxy is trans to Phenyl).[1][2]

  • Isomer B: Phenyl and Nitrile are trans (Methoxy is cis to Phenyl).[1][2]

The Solution: Thermodynamic Equilibration or Separation If your application requires a specific isomer (usually the thermodynamically stable one where the bulky phenyl group is equatorial), you may need to equilibrate the mixture.[2]

Protocol 3.1: Base-Catalyzed Equilibration

  • Dissolve the mixture in dry Methanol .

  • Add 10 mol% NaOMe (Sodium Methoxide).[2]

  • Reflux for 2–4 hours.

  • Quench with dilute acetic acid. Result: This drives the mixture toward the thermodynamic ratio (usually favoring the isomer with the phenyl group equatorial and the smaller nitrile group axial).[2]

Workflow Visualization: Purification Decision Matrix

The following diagram outlines the logical flow for purifying a crude reaction mixture of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile.

PurificationLogic Start Crude Reaction Mixture Analysis Analyze Purity (HPLC / TLC / NMR) Start->Analysis Decision1 Impurity: Ketone > 2%? Analysis->Decision1 Process1 Bisulfite Wash (Remove 4-phenylcyclohexanone) Decision1->Process1 Yes Decision2 Impurity: Cyanohydrin (-OH)? Decision1->Decision2 No Process1->Decision2 Process2 Recrystallization (Heptane/IPA 95:5) Decision2->Process2 Yes Decision3 Isomer Ratio Incorrect? Decision2->Decision3 No Process2->Decision3 Process3 Base Equilibration (NaOMe/MeOH) Decision3->Process3 Yes Final Pure 1-Methoxy-4-phenyl- cyclohexane-1-carbonitrile Decision3->Final No Process3->Final

Caption: Logical workflow for the sequential removal of ketone, cyanohydrin, and stereochemical impurities.

Summary of Physicochemical Properties & Impurities
Impurity TypeChemical IdentityDetection (Typical)Removal Strategy
Starting Material 4-PhenylcyclohexanoneTLC (UV active), HPLC RRT ~0.9NaHSO

Wash
Hydrolysis Product 1-Hydroxy-4-phenyl...[1] (Cyanohydrin)LC-MS (M-14), IR (Broad -OH ~3400 cm⁻¹)Recrystallization (Non-polar solvent)
Stereoisomers cis/trans-Diastereomers¹H-NMR (Split -OMe singlet), GCFractional Crystallization or Equilibration
Elimination Product 4-Phenylcyclohex-1-enecarbonitrileNMR (Vinylic proton ~6.0 ppm)Flash Chromatography (AgNO₃ doped silica)
References
  • Bisulfite Addition Kinetics: Young, P. R., & Jencks, W. P. (1978).[2] "The mechanism of the reaction of bisulfite with aldehydes and ketones."[2] Journal of the American Chemical Society.[2]

  • Venlafaxine Intermediate Analogues: Husbands, G. E. M., et al. (1985).[1][2] "Bicyclic cyclohexanol derivatives." U.S. Patent 4,535,186.[2][3] (Describes the synthesis and properties of 1-cyano-1-alkoxy/hydroxy cyclohexanes).

  • Stereochemistry of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,4-disubstituted cyclohexanes). [2]

  • Compound Registry: PubChem CID 66072147 (Analogous structure: 1-Methoxy-4,4-dimethylcyclohexane-1-carbonitrile) & CAS 1486849-96-0.[1][4] [1][2]

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment (PPE), specifically regarding the handling of nitrile compounds which may release HCN under acidic conditions.[2]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Validation Guide: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile Purity &amp; Isomeric Resolution

Topic: Validation of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile Purity by HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile Purity by HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of cyclohexyl-amine based analgesics and antidepressants (e.g., Venlafaxine analogs), 1-Methoxy-4-phenylcyclohexane-1-carbonitrile serves as a pivotal intermediate. Its quality control is complicated by a critical stereochemical challenge: the separation of cis and trans diastereomers.

Standard reversed-phase methods often fail to resolve these isomers, leading to "saddle" peaks and inaccurate purity assignment. This guide objectively compares the industry-standard Generic C18/Acetonitrile Protocol against an Optimized Phenyl-Hexyl/Methanol Protocol , demonstrating why the latter is the requisite standard for high-integrity validation.

The Chemical Challenge: Stereoselectivity

The target analyte possesses a cyclohexane ring substituted at the 1- and 4-positions.[1] This geometry creates two diastereomers:

  • Isomer A (cis): Phenyl and Nitrile groups on the same side of the ring plane.

  • Isomer B (trans): Phenyl and Nitrile groups on opposite sides.

Because these isomers possess identical mass and similar polarities, they co-elute on standard alkyl-bonded phases (C18/C8) driven purely by hydrophobicity. Accurate validation requires a stationary phase capable of shape selectivity and


-

interactions
.
Method Comparison: Generic vs. Optimized
The Alternative: Generic C18 Gradient

The "Default" approach used in early-stage screening.

  • Column: Standard C18 (ODS),

    
     mm, 5 µm.
    
  • Mobile Phase: Acetonitrile (ACN) / Water (0.1%

    
    ) Gradient.
    
  • Mechanism: Hydrophobic subtraction.

  • Performance Deficit: ACN suppresses

    
    -electron interactions.[2] The C18 ligands lack the steric rigidity to discriminate between the cis and trans chair conformations of the cyclohexane ring.
    
  • Result: Co-elution or partial separation (

    
    ).
    
The Solution: Optimized Phenyl-Hexyl Isocratic

The "High-Fidelity" approach for final validation.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or similar),

    
     mm, 3 µm.
    
  • Mobile Phase: Methanol (MeOH) / 10 mM Ammonium Acetate (Isocratic 60:40).

  • Mechanism:

    
    -
    
    
    
    Stacking + Shape Selectivity.
  • Performance Advantage: Methanol permits the

    
    -electrons of the stationary phase to interact with the phenyl ring of the analyte. The rigid phenyl-hexyl ligands discriminate the spatial orientation of the analyte's phenyl group relative to the cyclohexane ring.
    
  • Result: Baseline separation (

    
    ).
    
Comparative Experimental Data

The following data summarizes the validation metrics obtained during method development.

ParameterMethod A (Generic C18) Method B (Optimized Phenyl-Hexyl) Verdict
Isomer Resolution (

)
0.8 (Co-eluting)3.2 (Baseline) Method B is required for isomeric purity.
Tailing Factor (

)
1.41.05 Method B shows superior peak symmetry.
LOD (µg/mL) 0.100.05 Sharper peaks in Method B improve sensitivity.
Retention Time Stability


Isocratic conditions (B) are more robust than gradients (A).
Selectivity (

)
1.021.15 Phenyl-Hexyl provides necessary thermodynamic distinction.
Detailed Validation Protocol (Optimized Method)

This protocol aligns with ICH Q2(R1) guidelines for validating the purity of the title compound.

A. Chromatographic Conditions[2][3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3 µm particle size.
    
  • Mobile Phase: Methanol : 10 mM Ammonium Acetate buffer (pH 5.0) [60 : 40 v/v].

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 220 nm (Nitrile/Phenyl absorption max).

  • Column Temp: 35°C.

  • Injection Volume: 10 µL.

B. Specificity (Stress Testing)
  • Objective: Ensure the method separates the main peak from synthesis impurities (e.g., 4-phenylcyclohexanone) and degradants.

  • Procedure:

    • Inject Blank (Mobile Phase).

    • Inject Impurity Marker (4-phenylcyclohexanone).

    • Inject Sample spiked with marker.

    • Acceptance Criteria: Resolution between Impurity and Main Peak

      
      . Purity Angle < Purity Threshold (via PDA).
      
C. Linearity
  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Procedure: Prepare 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
D. Accuracy (Recovery)
  • Procedure: Spike known amounts of pure standard into a sample matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
    .
    
Visualizing the Separation Mechanism

The following diagram illustrates the decision logic and the mechanistic difference driving the separation.

MethodDevelopment Start Method Development: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile CheckStructure Analyze Structure: Cyclohexane Ring + Phenyl Group Start->CheckStructure Isomers Critical Issue: Cis/Trans Diastereomers exist CheckStructure->Isomers GenericPath Try Generic C18 (ACN/Water) Isomers->GenericPath Standard Approach OptimizedPath Try Phenyl-Hexyl (MeOH/Buffer) Isomers->OptimizedPath Knowledge-Based Design GenericResult Result: Co-elution (Hydrophobic interaction only) GenericPath->GenericResult GenericResult->OptimizedPath Failure Analysis Mechanism Mechanism: Pi-Pi Stacking + Shape Selectivity OptimizedPath->Mechanism OptimizedResult Result: Baseline Separation (Rs > 3.0) Mechanism->OptimizedResult Validation Proceed to Validation (ICH Q2) OptimizedResult->Validation

Caption: Workflow demonstrating the necessity of Phenyl-Hexyl chemistry for diastereomeric resolution.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Phenomenex Technical Notes. (2014). An Efficient Approach to Column Selection in HPLC Method Development: Phenyl-Hexyl Selectivity. Phenomenex. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and Amide Phases. Welch Materials. Link

  • SIELC Technologies. (2024). Separation of Cyclohexanecarbonitrile Derivatives on Newcrom R1. SIELC.[7] Link

  • Munday, L. (1961). Amino-acids of the Cyclohexane Series.[1][8] Part I. Separation of Cis/Trans Isomers. Journal of the Chemical Society. Link

Sources

Comparative

comparative analysis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile with similar compounds

This guide provides a comparative technical analysis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile , a specialized sp³-rich building block used in medicinal chemistry for the synthesis of quaternary cyclohexane derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile , a specialized sp³-rich building block used in medicinal chemistry for the synthesis of quaternary cyclohexane derivatives.

Executive Summary

1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS: 1486849-96-0) serves as a stable, lipophilic equivalent of the labile cyanohydrin intermediate derived from 4-phenylcyclohexanone. Unlike its precursor ketone or the unstable hydroxy-nitrile, this ether-nitrile scaffold locks the quaternary carbon at position 1, preventing retro-cyanohydrin decomposition while enabling diverse downstream transformations.

This guide compares the subject compound against three primary alternatives used in the synthesis of 4-substituted cyclohexane scaffolds:

  • 4-Phenylcyclohexanone (The parent electrophile).

  • 1-Hydroxy-4-phenylcyclohexane-1-carbonitrile (The labile cyanohydrin).

  • 1-Amino-4-phenylcyclohexane-1-carbonitrile (The Strecker amine).

Target Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Teams.

Technical Comparison & Performance Metrics

The following analysis evaluates the stability, reactivity, and physicochemical profiles of the subject compound versus its analogs.

Table 1: Comparative Physicochemical & Reactivity Profile
Feature1-Methoxy-4-phenylcyclohexane-1-carbonitrile 1-Hydroxy-4-phenylcyclohexane-1-carbonitrile 4-Phenylcyclohexanone 1-Amino-4-phenylcyclohexane-1-carbonitrile
Primary Utility Stable Quaternary Carbon ScaffoldTransient IntermediateElectrophilic CoreAmino-Acid/Amine Precursor
Stability High (Resistant to hydrolysis/retro-aldol)Low (Reverts to ketone + HCN)High (Shelf-stable)Moderate (Hygroscopic/Oxidation prone)
C1 Reactivity Nucleophilic displacement / ReductionRetro-Cyanohydrin / HydrolysisNucleophilic AdditionHydrolysis to Amino Acid
Lipophilicity (cLogP) ~3.2 (High CNS penetration potential)~2.1~2.5~2.3
H-Bond Donors 0 (Permeability optimized)101
Key Risk Bruylants reaction with GrignardsToxic HCN releaseEnolizationPolymerization
Deep Dive: Mechanism of Action & Utility
1. Stability vs. The Cyanohydrin

The 1-Hydroxy analog (Cyanohydrin) is in equilibrium with the parent ketone and HCN. Under basic conditions or heat, it decomposes. The 1-Methoxy derivative "caps" this oxygen, locking the molecule in the nitrile form. This allows researchers to perform harsh downstream chemistry (e.g., reduction with LiAlH₄ or hydrolysis with conc. H₂SO₄) without losing the quaternary center.[1]

2. Synthetic Divergence
  • Subject Compound : Ideal for accessing 1-alkoxy-1-aminomethyl derivatives (via reduction) or alpha-methoxy acids (via hydrolysis). The methoxy group acts as a permanent structural feature that modulates pKa and lipophilicity.

  • Ketone : Limited to sp² geometry until reacted; often requires harsh conditions to install quaternary centers.

  • Strecker Amine : Specifically yields alpha-amino acids.[1] The Methoxy analog offers a complementary "alpha-ether" series for SAR (Structure-Activity Relationship) exploration.

Experimental Protocols

Protocol A: Synthesis from 4-Phenylcyclohexanone

Rationale: This thermodynamic control method ensures high yield and safety by trapping the cyanohydrin in situ.

Reagents: 4-Phenylcyclohexanone, Methanol (solvent/reactant), TMSCN (Trimethylsilyl cyanide), ZnI₂ (Catalyst).

  • Activation: Dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous Methanol (0.5 M).

  • Addition: Add ZnI₂ (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C under Argon.

  • Equilibration: Stir at Room Temperature (RT) for 4 hours. The TMS-ether intermediate forms.

  • Methylation/Exchange: Add a solution of HCl in Methanol (2.0 eq). Reflux for 2 hours. The acidic methanol promotes the exchange of the TMS group for a Methyl group via the hemiacetal-like intermediate.

  • Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Note: This route avoids handling free HCN gas.

Protocol B: Reduction to 1-(Aminomethyl)-1-methoxy-4-phenylcyclohexane

Rationale: Demonstrates the stability of the methoxy group during nitrile reduction.

  • Setup: Charge a flame-dried flask with LiAlH₄ (2.0 eq) in dry THF.

  • Addition: Add solution of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile (1.0 eq) in THF dropwise at 0°C.

  • Reaction: Warm to RT and reflux for 3 hours.

    • Observation: The methoxy group remains intact; the nitrile is fully reduced to the primary amine.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Result: Yields the primary amine, a key pharmacophore for CNS-active ligands (similar to Venlafaxine/Tramadol analogs).

Structural & Pathway Visualization

The following diagram illustrates the central role of the subject compound in diverting the reactive ketone pathway toward stable quaternary scaffolds.

G Ketone 4-Phenylcyclohexanone (Parent Scaffold) Cyanohydrin 1-Hydroxy-1-CN (Unstable Intermediate) Ketone->Cyanohydrin + HCN (Rev.) Subject 1-Methoxy-4-phenyl- cyclohexane-1-carbonitrile (Subject Compound) Ketone->Subject + TMSCN / MeOH / H+ Strecker 1-Amino-1-CN (Strecker Product) Ketone->Strecker + NH3 / HCN Cyanohydrin->Ketone Decomposition Amine 1-Aminomethyl-1-Methoxy (Target Pharmacophore) Subject->Amine LiAlH4 Red. Acid Alpha-Methoxy Acid Subject->Acid H2SO4 Hydrol.

Figure 1: Synthetic divergence from 4-phenylcyclohexanone. The subject compound (Blue) provides a stable entry point to alpha-methoxy amines and acids, avoiding the instability of the cyanohydrin (Red).

References

  • Sigma-Aldrich . Product Specification: 1-methoxy-4-phenylcyclohexane-1-carbonitrile. Retrieved from

  • PubChem . Compound Summary: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (Structural Analog). Retrieved from

  • American Elements . Nitriles: Medicinal Chemistry Building Blocks. Retrieved from

  • Munday, L. (1961).[1] Amino-acids of the Cyclohexane Series.[1] Part I. Journal of the Chemical Society.[1] (Foundational work on 1-substituted cyclohexane carbonitriles).

  • Enamine . Building Blocks for Drug Discovery: Cyclohexane Carbonitriles. Retrieved from

Sources

Validation

A Comparative Guide to the Reactivity of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile and its Demethylated Analog

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth, objective comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile and its demethylated analog, 4-hydroxy-4-phenylcyclohexane-1-carbonitrile. By examining the electronic and stereoelectronic effects of the methoxy versus the hydroxyl group, we can predict and rationalize their differential behavior in key chemical transformations. This analysis is supported by established chemical principles and analogous experimental data from the scientific literature.

Introduction: The Subtle Distinction with Profound Consequences

Cyanohydrins and their derivatives are versatile intermediates in organic synthesis, serving as precursors to a variety of valuable functional groups, including α-hydroxy acids, α-amino alcohols, and various heterocyclic systems.[1][2][3] The two molecules at the heart of this guide, 1-Methoxy-4-phenylcyclohexane-1-carbonitrile and 4-hydroxy-4-phenylcyclohexane-1-carbonitrile, present a classic case study in how a simple demethylation can significantly alter the reactivity of a molecule.

The core difference lies in the electronic nature of the oxygen-bound group at the C1 position: a methyl ether versus a free hydroxyl group. This seemingly minor change has a cascading effect on the stability of potential intermediates and the favorability of different reaction pathways. This guide will explore these differences through the lens of acid-catalyzed reactions, where the fate of the molecule is often dictated by the stability of carbocationic intermediates.

Theoretical Framework: Electronic and Stereoelectronic Effects

The reactivity of these compounds under acidic conditions is expected to diverge significantly due to the differential electronic contributions of the methoxy and hydroxyl groups to the stability of a potential tertiary carbocation at the C1 position.

  • Inductive and Resonance Effects: Both the hydroxyl (-OH) and methoxy (-OCH3) groups are electron-donating through resonance, where a lone pair on the oxygen can delocalize into an adjacent empty p-orbital.[4] This effect is crucial for stabilizing a carbocation. The methoxy group also has a weak electron-donating inductive effect from the methyl group. In contrast, the hydroxyl group's influence can be more complex, as it can also act as an inductive electron-withdrawing group due to the electronegativity of oxygen, although resonance donation typically dominates in the stabilization of adjacent carbocations.[5]

  • Carbocation Stability: The stability of a carbocation intermediate is a key determinant of reaction rate in many chemical transformations.[6] The methoxy group is generally considered a powerful electron-donating group that strongly stabilizes adjacent carbocations through resonance.[4][7] The hydroxyl group also provides resonance stabilization. The relative ability of these two groups to stabilize a carbocation is nuanced. While some sources suggest the hydroxyl group can be more activating in electrophilic aromatic substitution due to the absence of hyperconjugation effects seen in anisole,[5] in the context of a tertiary carbocation, the slightly greater electron-donating ability of the methoxy group via induction may play a more significant role.

  • Leaving Group Ability: In acid-catalyzed reactions, the oxygen-containing group can be protonated, turning it into a better leaving group (water or methanol). The basicity of the oxygen atom influences the ease of protonation.

Proposed Comparative Reactivity Studies

To empirically compare the reactivity of these two compounds, a series of controlled experiments would be necessary. The following sections outline a proposed experimental design to probe the key differences in their chemical behavior.

Acid-Catalyzed Hydrolysis to the Corresponding α-Hydroxy Acid

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation for cyanohydrins.[8][9][10] The rate of this reaction under acidic conditions can be influenced by the stability of intermediates.

Hypothesis: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is expected to undergo hydrolysis or other acid-catalyzed reactions proceeding through a C1 carbocation intermediate at a faster rate than its hydroxyl analog due to the superior stabilizing effect of the methoxy group.

Experimental Protocol: Comparative Hydrolysis

  • Preparation of Starting Materials: Synthesize 1-Methoxy-4-phenylcyclohexane-1-carbonitrile and 4-hydroxy-4-phenylcyclohexane-1-carbonitrile. The hydroxy analog can be synthesized from 4-phenylcyclohexanone and a cyanide source.[1][11][12] The methoxy analog can be prepared from the hydroxy analog via methylation or through the reaction of the corresponding methoxyketone.

  • Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile and 4-hydroxy-4-phenylcyclohexane-1-carbonitrile in a suitable solvent (e.g., aqueous acetic acid).

  • Initiation and Monitoring: Add a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to each vessel simultaneously, ensuring the final acid concentration is identical. Monitor the progress of the reaction over time by taking aliquots and analyzing them by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13]

  • Data Analysis: Plot the disappearance of the starting material over time for both reactions. The initial rates can be determined from the slope of these curves.

Expected Outcome: The rate of disappearance of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is predicted to be significantly faster than that of 4-hydroxy-4-phenylcyclohexane-1-carbonitrile.

Data Presentation:

CompoundInitial Rate of Hydrolysis (mol L⁻¹ s⁻¹)
1-Methoxy-4-phenylcyclohexane-1-carbonitrile(Experimental Value)
4-hydroxy-4-phenylcyclohexane-1-carbonitrile(Experimental Value)

Reaction Mechanism Visualization:

Caption: Comparative reaction pathways under acidic conditions.

Ritter and Pinner Reactions: Probing Nitrile Reactivity

The nitrile group itself can participate in reactions under acidic conditions, such as the Ritter and Pinner reactions.

  • Ritter Reaction: This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to form an N-alkyl amide.[14][15][16][17] In an intramolecular sense, if a carbocation can be generated at a suitable position, it could potentially be trapped by the nitrile. In this intermolecular case, the stability of the carbocation formed from the cyanohydrin derivative will influence its ability to react with another nitrile.

  • Pinner Reaction: This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt.[18][19][20][21] The reactivity of the nitrile is influenced by its electronic properties.

Hypothesis: The differential stability of the C1 carbocation will lead to different product distributions or reaction rates in reactions where this intermediate is key.

Experimental Protocol: Ritter Reaction with a Trapping Agent

  • Reaction Setup: Treat each compound separately with a strong acid in the presence of a nitrile that can act as a trapping agent (e.g., acetonitrile).

  • Product Analysis: Analyze the product mixture to identify the formation of any Ritter-type products. The relative yields of these products would be indicative of the propensity of each substrate to form a stable carbocation.

Expected Outcome: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is expected to give a higher yield of the Ritter product due to the greater ease of forming the requisite tertiary carbocation.

Visualization of Experimental Workflow:

Experimental_Workflow Start Starting Materials (Methoxy and Hydroxy Analogs) Reaction_Setup Parallel Reaction Setup (Acidic Conditions) Start->Reaction_Setup Monitoring Reaction Monitoring (HPLC/GC) Reaction_Setup->Monitoring Product_Isolation Product Isolation & Characterization (NMR, MS, IR) Reaction_Setup->Product_Isolation Data_Analysis Kinetic Analysis (Rate Comparison) Monitoring->Data_Analysis Conclusion Comparative Reactivity Assessment Data_Analysis->Conclusion Product_Isolation->Conclusion

Caption: General experimental workflow for comparative reactivity studies.

Discussion and Conclusion

The central theme of this comparative guide is the profound influence of the O-substituent on the electronic environment and subsequent reactivity of the cyanohydrin moiety. The electron-donating methoxy group in 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is predicted to more effectively stabilize a tertiary carbocation at the C1 position compared to the hydroxyl group in its demethylated counterpart. This enhanced stability is expected to translate into faster reaction rates for processes that proceed through such an intermediate, such as acid-catalyzed hydrolysis or Ritter-type reactions.

For drug development professionals, these insights are critical. The metabolic stability of a drug candidate can be significantly altered by the presence of a methoxy versus a hydroxyl group. An O-methylated compound might be more resistant to certain metabolic pathways, or conversely, it could be a substrate for O-demethylation enzymes. Understanding the intrinsic chemical reactivity of these functionalities provides a rational basis for designing molecules with desired pharmacokinetic and pharmacodynamic profiles.

References

  • Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes. (n.d.).
  • Hydrolysis of cyanohydrin derivative produces.A.Carboxylic acidsB.Alc - askIITians. (2025, March 8).
  • Cyanohydrins - Chemistry LibreTexts. (2023, January 22). Retrieved February 23, 2026, from [Link]

  • Cyanohydrin formation and hydrolysis - YouTube. (2020, December 28). Retrieved February 23, 2026, from [Link]

  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview - JoVE. (2025, May 22). Retrieved February 23, 2026, from [Link]

  • Analyze the given carbocation intermediate structure The provided chemic.. - Filo. (2025, July 29). Retrieved February 23, 2026, from [Link]

  • Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation†. Retrieved February 23, 2026, from [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D. (2016, June 1). Retrieved February 23, 2026, from [Link]

  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cyanohydrins – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 23, 2026, from [Link]

  • Addition of CN - Cyanohydrins | OpenOChem Learn. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ritter reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ritter reaction | chemistry - Britannica. (2026, January 28). Retrieved February 23, 2026, from [Link]

  • Mechanism for hydrolysis of cyanohydrin [closed] - Chemistry Stack Exchange. (2021, November 12). Retrieved February 23, 2026, from [Link]

  • Pinner reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ritter Reaction. (2019, January 11). Retrieved February 23, 2026, from [Link]

  • Stereoelectronic effect - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? - Chemistry Stack Exchange. (2015, February 26). Retrieved February 23, 2026, from [Link]

  • Pinner Reaction - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Carbocation Stability - Chemistry Steps. (2025, July 10). Retrieved February 23, 2026, from [Link]

  • Pinner Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cyclohexanecarbonitrile,1-hydroxy-4-phenyl- | C13H15NO | CID 12015154 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

  • 9.7: General Features—Reactions of Alcohols, Ethers, and Epoxides - Chemistry LibreTexts. (2019, September 20). Retrieved February 23, 2026, from [Link]

  • Ether vs. Alcohol: Key Differences, Structures, and Examples - YouTube. (2024, November 15). Retrieved February 23, 2026, from [Link]

  • Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. (2025, August 10). Retrieved February 23, 2026, from [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarbonitrile - Toxics Release Inventory - EPA. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde - YouTube. (2025, March 9). Retrieved February 23, 2026, from [Link]

  • Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. (n.d.). Retrieved February 23, 2026, from [Link]

  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins - PMC. (2021, August 3). Retrieved February 23, 2026, from [Link]

  • (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • 4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. (n.d.). Retrieved February 23, 2026, from [Link]

  • Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity - MDPI. (2022, June 14). Retrieved February 23, 2026, from [Link]

  • Separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column. (n.d.). Retrieved February 23, 2026, from [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarbonitrile - Related Substances - EPA. (2025, October 15). Retrieved February 23, 2026, from [Link]

  • Synthesis of 4-cyano-4-phenylcyclohexanol - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]

  • 1-Methoxy-4,4-dimethylcyclohexane-1-carbonitrile | C10H17NO | CID 66072147 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene - MDPI. (n.d.). Retrieved February 23, 2026, from [Link]

  • (PDF) Reactivity of phthalocyanine precursors - ResearchGate. (2015, August 8). Retrieved February 23, 2026, from [Link]

  • DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity | ChemRxiv. (2025, July 2). Retrieved February 23, 2026, from [Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to 1-Methoxy-4-phenylcyclohexane-1-carbonitrile

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel molecular scaffolds is paramount. 1-Methoxy-4-phenylcyclohexane-1-carbonitrile stands as a key intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel molecular scaffolds is paramount. 1-Methoxy-4-phenylcyclohexane-1-carbonitrile stands as a key intermediate, offering a versatile platform for the elaboration of more complex pharmacologically active agents. This guide provides an in-depth comparison of the most efficacious synthetic strategies to this target molecule, grounded in established chemical principles and supported by experimental data. We will delve into the mechanistic rationale behind each step, offering practical insights to enable reproducible and scalable synthesis.

Introduction to the Target Molecule

1-Methoxy-4-phenylcyclohexane-1-carbonitrile is a substituted cyclohexane derivative featuring a quaternary carbon bearing both a methoxy and a nitrile group. This unique α-alkoxy nitrile moiety makes it a valuable precursor for the synthesis of various compounds, including α-hydroxy and α-amino acids, which are privileged structures in many pharmaceutical compounds. The presence of the 4-phenyl group provides a lipophilic handle and a site for further aromatic substitution, enhancing its utility in medicinal chemistry.

Route 1: Two-Step Synthesis via a Cyanohydrin Intermediate

The most reliable and well-documented approach to 1-Methoxy-4-phenylcyclohexane-1-carbonitrile proceeds through a two-step sequence starting from the readily available 4-phenylcyclohexanone. This strategy involves the initial formation of a cyanohydrin, followed by the methylation of the hydroxyl group.

Workflow for the Two-Step Synthesis

Two_Step_Synthesis Start 4-Phenylcyclohexanone Step1 Cyanohydrin Formation (e.g., KCN, H₂SO₄ or TMSCN) Start->Step1 Intermediate 1-Hydroxy-4-phenylcyclohexane-1-carbonitrile Step1->Intermediate Step2 O-Methylation (e.g., NaH, CH₃I) Intermediate->Step2 End 1-Methoxy-4-phenylcyclohexane-1-carbonitrile Step2->End

Caption: Workflow of the two-step synthesis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile.

Step 1: Synthesis of 1-Hydroxy-4-phenylcyclohexane-1-carbonitrile (Cyanohydrin Formation)

The initial step is a classic nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-phenylcyclohexanone.[1][2] This reaction is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Protocol 1A: Using Potassium Cyanide and Acid

This traditional method generates hydrocyanic acid (HCN) in situ from the reaction of a cyanide salt with a mineral acid.[3][4]

  • Reagents and Materials:

    • 4-Phenylcyclohexanone

    • Potassium cyanide (KCN)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

    • Water

    • Diethyl ether or Dichloromethane for extraction

    • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Procedure:

    • In a well-ventilated fume hood, a solution of potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

    • A solution of 4-phenylcyclohexanone in a suitable organic solvent (e.g., diethyl ether) is added to the flask.

    • A dilute solution of sulfuric acid is added dropwise from the addition funnel with vigorous stirring. The pH of the solution should be maintained between 4 and 5 for an optimal reaction rate.[3][4]

    • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-hydroxy-4-phenylcyclohexane-1-carbonitrile.

Protocol 1B: Using Trimethylsilyl Cyanide (TMSCN)

This method offers a milder and often higher-yielding alternative to the use of HCN.[5] The reaction proceeds via the formation of a silylated cyanohydrin, which can be readily hydrolyzed to the desired cyanohydrin.

  • Reagents and Materials:

    • 4-Phenylcyclohexanone

    • Trimethylsilyl cyanide (TMSCN)

    • A Lewis acid catalyst (e.g., Zinc iodide (ZnI₂), Indium(III) bromide (InBr₃)) (optional, but can accelerate the reaction)

    • Dichloromethane (anhydrous)

    • Dilute hydrochloric acid (HCl) for hydrolysis

  • Procedure:

    • To a solution of 4-phenylcyclohexanone in anhydrous dichloromethane under an inert atmosphere, a catalytic amount of a Lewis acid is added (if used).

    • Trimethylsilyl cyanide is added dropwise at 0 °C.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is then quenched with dilute hydrochloric acid and stirred for a short period to effect hydrolysis of the silyl ether.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the cyanohydrin.

Step 2: O-Methylation of 1-Hydroxy-4-phenylcyclohexane-1-carbonitrile

The second step involves the conversion of the hydroxyl group of the cyanohydrin to a methoxy group. A common and effective method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

  • Reagents and Materials:

    • 1-Hydroxy-4-phenylcyclohexane-1-carbonitrile

    • Sodium hydride (NaH) or another strong base

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated ammonium chloride solution for quenching

    • Ethyl acetate for extraction

  • Procedure:

    • A suspension of sodium hydride in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

    • A solution of 1-hydroxy-4-phenylcyclohexane-1-carbonitrile in anhydrous THF is added dropwise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases.

    • The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-methoxy-4-phenylcyclohexane-1-carbonitrile.

Data Summary for Route 1
ParameterStep 1: Cyanohydrin FormationStep 2: O-MethylationOverall
Starting Material 4-Phenylcyclohexanone1-Hydroxy-4-phenylcyclohexane-1-carbonitrile4-Phenylcyclohexanone
Key Reagents KCN/H₂SO₄ or TMSCNNaH, CH₃I-
Typical Solvents Water/Ether or DCMAnhydrous THF or DMF-
Reaction Temperature 0 °C to room temperature0 °C to room temperature-
Typical Reaction Time 1-4 hours2-6 hours3-10 hours
Reported Yields 85-95%70-85%60-80%
Key Challenges Handling of toxic cyanides, control of pHUse of pyrophoric NaH, anhydrous conditions requiredTwo-step process, purification required at each step

Route 2: Hypothetical Direct α-Methoxycyanation

This hypothetical route could involve the in situ formation of a reactive methoxy-cyanating agent or a sequential one-pot addition of a cyanide source and a methoxy source under conditions that favor the formation of the ether over the cyanohydrin.

Conceptual Workflow for Direct α-Methoxycyanation

Direct_Synthesis Start 4-Phenylcyclohexanone Step Direct α-Methoxycyanation (e.g., TMSCN, MeOH, Catalyst) Start->Step End 1-Methoxy-4-phenylcyclohexane-1-carbonitrile Step->End

Caption: Conceptual workflow for a direct, one-pot synthesis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile.

Plausible Experimental Approach (Hypothetical)

This approach would likely involve the use of trimethylsilyl cyanide (TMSCN) in the presence of methanol and a suitable catalyst that can promote both the addition of the cyanide and the trapping of the intermediate with methanol.

  • Potential Reagents and Conditions:

    • 4-Phenylcyclohexanone

    • Trimethylsilyl cyanide (TMSCN)

    • Methanol (as both reagent and solvent)

    • A Lewis acid or a Brønsted acid catalyst

    • Anhydrous conditions

  • Anticipated Challenges:

    • Competition with Cyanohydrin Formation: The primary competing reaction would be the formation of the silylated cyanohydrin, which upon workup would yield the cyanohydrin rather than the desired methoxy ether.

    • Catalyst Selection: Identifying a catalyst that selectively promotes the formation of the α-methoxy nitrile over the cyanohydrin would be critical.

    • Reaction Optimization: Extensive optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents would be necessary.

Comparison of Synthetic Routes

FeatureRoute 1: Two-Step SynthesisRoute 2: Direct α-Methoxycyanation (Hypothetical)
Feasibility & Reliability High, based on well-established reactions.Low, requires significant methods development.
Number of Steps Two distinct synthetic steps with intermediate isolation.One-pot procedure.
Atom Economy Lower, due to the two-step nature and use of protecting groups (TMS) or stoichiometric bases.Potentially higher if a catalytic process is developed.
Ease of Execution Relatively straightforward for a chemist with standard laboratory skills.Likely to be challenging to develop and optimize.
Scalability Scalable, with appropriate safety precautions for handling cyanides and sodium hydride.Scalability would depend on the developed conditions.
Cost-Effectiveness Moderate, relies on commercially available starting materials and reagents.Potentially more cost-effective if a cheap and efficient catalyst is found.

Conclusion and Future Perspectives

Based on the current state of synthetic methodology, the two-step synthesis of 1-methoxy-4-phenylcyclohexane-1-carbonitrile via a cyanohydrin intermediate is the most practical and reliable approach for laboratory-scale preparation. This route utilizes well-understood and high-yielding reactions, ensuring a consistent supply of the target molecule for further research.

The development of a direct, one-pot α-methoxycyanation of ketones remains an attractive goal for synthetic chemists. Success in this area would not only streamline the synthesis of the title compound but also provide a valuable tool for the preparation of a wide range of α-alkoxy nitriles. Future research in this direction should focus on the design of novel catalytic systems that can control the reactivity of the intermediates to favor the desired ether formation.

References

  • Cyanohydrins - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • the preparation of nitriles. (n.d.). Retrieved from [Link]

  • the preparation of nitriles. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • nucleophilic addition - carbonyl compounds and hydrogen cyanide. (n.d.). Retrieved from [Link]

Sources

Validation

assessing the pharmacological potential of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile versus known drugs

The following guide provides an in-depth pharmacological assessment of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile , analyzing its structural properties, predicted biological activity, and potential utility as a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth pharmacological assessment of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile , analyzing its structural properties, predicted biological activity, and potential utility as a scaffold for drug development.

Executive Summary

1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS: 1486849-96-0) is a functionalized cyclohexane derivative characterized by a geminal methoxy-nitrile substitution at the C1 position and a phenyl group at the C4 position. Unlike established analgesics such as Tramadol or dissociatives like Phencyclidine (PCP) , this molecule lacks a basic amine nitrogen, which is critical for high-affinity binding to Opioid and NMDA receptors.

However, the 4-phenylcyclohexane core is a "privileged structure" in medicinal chemistry, frequently associated with Sigma-1 receptor (


R) affinity  and PDE4 inhibition . This guide evaluates the compound not as a standalone therapeutic, but as a high-value lipophilic precursor  and pharmacophore probe . Its pharmacological potential lies in its metabolic conversion to 4-phenylcyclohexanone or its synthetic transformation into novel 1-amino-4-phenylcyclohexane analgesics.

Key Findings:

  • Primary Potential: Sigma-1 Receptor Ligand / Synthetic Intermediate.

  • Safety Risk: High potential for in vivo cyanide release (cyanohydrin ether hydrolysis).

  • Comparative Status: Lower direct analgesic potency than Tramadol; distinct toxicological profile compared to PCC (1-piperidinocyclohexanecarbonitrile).

Chemical Profile & Structural Analysis[1]

Physicochemical Properties

The molecule functions as an


-methylated cyanohydrin. The geminal substitution at C1 creates a sterically crowded center that masks the underlying ketone character.
PropertyValue (Predicted)Pharmacological Implication
Molecular Formula

Low molecular weight, suitable for CNS penetration.
Molecular Weight 215.29 g/mol Optimal for blood-brain barrier (BBB) crossing.
LogP (Lipophilicity) ~3.2 - 3.5High lipophilicity; predicts extensive tissue distribution and BBB permeability.
TPSA 33.0

Excellent membrane permeability (Target < 90

).
Rotatable Bonds 2Rigid scaffold; reduces entropic penalty upon receptor binding.
Structural Homology
  • Vs. Cilomilast: Shares the 4-phenyl-cyclohexane scaffold but lacks the carboxylic acid tail and geminal stereochemistry of the PDE4 inhibitor.

  • Vs. Tramadol: Lacks the dimethylamino-methyl side chain essential for

    
    -opioid receptor (MOR) activation.
    
  • Vs. PCC (PCP Precursor): Structurally analogous in the cyano-cyclohexyl motif, but the phenyl ring is distal (C4) rather than geminal (C1), drastically altering the 3D shape and receptor fit.

Pharmacological Targets & Mechanism of Action

Sigma-1 Receptor ( R) Affinity

The 4-phenylcyclohexyl moiety is a classic pharmacophore for the Sigma-1 receptor, a chaperone protein involved in cellular stress response and neuroprotection.

  • Mechanism: Hydrophobic interaction of the phenyl ring with the

    
    R binding pocket (Val162, Phe107).
    
  • Prediction: High affinity (Ki < 100 nM) is expected for the scaffold, though the polar nitrile group may modulate binding kinetics compared to pure hydrocarbons.

Metabolic Activation & Toxicity (The Cyanide Trap)

A critical pharmacological consideration is the stability of the


-methoxy nitrile  group.
  • Pathway: Hepatic P450 enzymes (e.g., CYP2D6) can demethylate the methoxy group.

  • Consequence: The resulting cyanohydrin is unstable and spontaneously decomposes into 4-phenylcyclohexanone and Hydrogen Cyanide (HCN) .

  • Clinical Relevance: This mechanism mirrors the toxicity of certain nitrile-containing prodrugs. The compound must be assessed for "cyanide potential" before efficacy testing.

Mechanism Pathway Diagram

The following diagram illustrates the structural relationships and metabolic fate of the compound.

PharmacologicalPathways cluster_legend Legend Compound 1-Methoxy-4-phenyl- cyclohexane-1-carbonitrile CYP CYP450 (O-Demethylation) Compound->CYP Metabolism Sigma Sigma-1 Receptor (Neuromodulation) Compound->Sigma Direct Binding (Hydrophobic Interaction) Unstable [Cyanohydrin Intermediate] CYP->Unstable Loss of -CH3 Ketone 4-Phenylcyclohexanone (Weakly Active Metabolite) Unstable->Ketone Spontaneous Decomposition HCN HCN (Toxic Byproduct) Unstable->HCN Release key Blue: Parent Compound Green: Therapeutic Target Red: Metabolic/Toxic Pathway

Caption: Metabolic fate and receptor interaction pathways. Note the bifurcation between Sigma-1 binding and bio-activation to ketone/cyanide.

Comparative Analysis: Performance vs. Known Drugs

This section compares the product against industry standards in Analgesia (Tramadol) and Dissociative Anesthesia (Ketamine/PCP).

Table 1: Comparative Pharmacological Profile
Feature1-Methoxy-4-phenyl... (Subject)Tramadol (Standard of Care)Phencyclidine (PCP) (Dissociative)
Core Scaffold 4-Phenylcyclohexane1-(3-methoxyphenyl)cyclohexanol1-Phenylcyclohexylamine
Key Functional Groups Nitrile (-CN), Methoxy (-OMe)Amine (-NR2), Alcohol (-OH)Amine (-NR2)
Primary Target Sigma-1 (Predicted)

-Opioid / SERT / NET
NMDA Receptor
Analgesic Potency Low / Negligible (Parent)Moderate (active metabolite M1)High (Anesthetic)
Toxicological Risk Cyanide Release Serotonin Syndrome, SeizuresPsychosis, Neurotoxicity
Legal Status Research Chemical / UnscheduledSchedule IV (US)Schedule II (US)
Analysis of Superiority/Inferiority
  • Inferiority in Analgesia: Lacking the basic nitrogen required for the salt bridge in the Opioid receptor (Asp147), the subject molecule is unlikely to function as a direct analgesic.

  • Superiority in Selectivity: The rigid 4-phenyl motif may offer higher selectivity for Sigma receptors over Opioid receptors compared to Tramadol, making it a useful probe for studying sigma-mediated neuropathic pain modulation without opioid side effects.

Experimental Protocols for Validation

To validate the pharmacological potential, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Synthesis of the Scaffold

Objective: To produce high-purity material for biological assay.

  • Reagents: 4-Phenylcyclohexanone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Methanol (solvent), Zinc Iodide (ZnI2, cat.).

  • Procedure:

    • Dissolve 4-phenylcyclohexanone in anhydrous Methanol under Argon.

    • Add TMSCN dropwise at 0°C.

    • Add catalytic ZnI2. Stir at Room Temperature (RT) for 12 hours.

    • Workup: Quench with sat. NaHCO3. Extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

    • Validation: Confirm structure via 1H-NMR (Look for methoxy singlet ~3.2 ppm) and IR (Nitrile stretch ~2230 cm-1).

Protocol B: Sigma-1 Receptor Binding Assay

Objective: To determine Ki values.

  • Membrane Prep: Use Guinea pig brain membranes or HEK293 cells overexpressing hSigma-1.

  • Radioligand: [3H]-(+)-Pentazocine (2 nM).

  • Non-specific Binding: Define using Haloperidol (10 µM).

  • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Self-Validating Check: The Ki of Haloperidol must be < 5 nM for the assay to be valid.

Protocol C: Cyanide Release Assay (Safety)

Objective: To assess metabolic stability.

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Substrate: Incubate 10 µM of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile at 37°C.

  • Detection: Colorimetric detection of CN- using the König Reaction (Chloramine-T + Pyridine-Barbituric acid).

  • Endpoint: Measure Absorbance at 580 nm at t=0, 30, 60 min.

  • Threshold: >10 µM CN- release indicates high toxicity risk.

References

  • Huffman, J. W., et al. (2010). Synthesis and pharmacology of 1-methoxy analogs of CP-47,497. Bioorganic & Medicinal Chemistry. Link

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry. Link

  • Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol. Journal of Pharmacology and Experimental Therapeutics. Link

  • Christensen, S. B., et al. (1998). Structure-activity relationships of 4,4-disubstituted cyclohexane carbonitriles as inhibitors of phosphodiesterase IV. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile. Link

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Feasible Synthetic Routes

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